Dimethyl(2-bromoethyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-dimethoxyphosphorylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXIVFAMGPGRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300685 | |
| Record name | dimethyl(2-bromoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26119-42-6 | |
| Record name | NSC138341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl(2-bromoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl(2-bromoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl(2-bromoethyl)phosphonate, a key intermediate in organic synthesis. While specific experimental data for the dimethyl ester is not as widely reported as its diethyl counterpart, this document compiles the available information and provides a robust framework for its preparation and analysis.
Introduction
This compound is a bifunctional organic molecule featuring a reactive bromoethyl group and a dimethyl phosphonate moiety. The carbon-bromine bond serves as an excellent electrophilic site for nucleophilic substitution reactions, enabling the introduction of the phosphonate group into a variety of molecular scaffolds. The dimethyl phosphonate portion is chemically stable, though the ester groups can be hydrolyzed to the corresponding phosphonic acid, which is valuable for applications requiring acidic or chelating properties.[1]
Synthesis
The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1] This classic reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[2][3]
Michaelis-Arbuzov Reaction Pathway
The synthesis of this compound is typically achieved through the reaction of trimethyl phosphite with an excess of 1,2-dibromoethane.[1] The excess 1,2-dibromoethane serves as both a reactant and a solvent.
Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol
Materials:
-
Trimethyl phosphite
-
1,2-Dibromoethane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place an excess of 1,2-dibromoethane.
-
Add trimethyl phosphite dropwise to the stirred 1,2-dibromoethane.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or ³¹P NMR.
-
After the reaction is complete, remove the excess 1,2-dibromoethane by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Characterization
Due to the limited availability of specific characterization data for this compound, the data for the closely related Diethyl(2-bromoethyl)phosphonate is often used as a reference.[1] The expected spectral characteristics would be similar, with adjustments for the methyl versus ethyl groups.
Physical and Chemical Properties
The following table summarizes the known and inferred properties of this compound.
| Property | Value | Reference |
| CAS Number | 26119-42-6 | [1] |
| Molecular Formula | C₄H₁₀BrO₃P | |
| Molecular Weight | 217.00 g/mol | |
| Appearance | Expected to be a liquid | [1] |
| Boiling Point | Inferred from Diethyl analogue (75 °C @ 1 mmHg) | |
| Density | Inferred from Diethyl analogue (1.348 g/mL at 25 °C) | |
| Refractive Index | Inferred from Diethyl analogue (n20/D 1.461) |
Spectroscopic Data
The following tables outline the expected NMR and IR data for this compound, based on the known data for its diethyl analogue and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 3.8 | Doublet | -P(O)(OCH₃)₂ |
| ~ 3.5 | Triplet | -CH₂Br |
| ~ 2.4 | Doublet of Triplets | -P(O)CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~ 53 | -P(O)(OCH₃)₂ |
| ~ 28 | -CH₂Br |
| ~ 25 | -P(O)CH₂- |
³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance)
A single peak is expected in the phosphonate region of the ³¹P NMR spectrum.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2950 | C-H stretch |
| ~ 1250 | P=O stretch |
| ~ 1030 | P-O-C stretch |
| ~ 650 | C-Br stretch |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: General experimental workflow for this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. While specific experimental data for this compound is limited, a reliable synthesis protocol can be established based on the Michaelis-Arbuzov reaction. The characterization data can be reasonably inferred from its well-documented diethyl analogue. This guide serves as a valuable resource for researchers and scientists working with this important chemical intermediate.
References
Physical and chemical properties of Dimethyl(2-bromoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl(2-bromoethyl)phosphonate (CAS Number: 26119-42-6). It is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development. This document details the compound's characteristics, synthesis, and reactivity, with a focus on its role as a versatile synthetic intermediate.
Core Compound Identification
This compound is an organophosphorus compound characterized by a phosphonate group and a bromoethyl moiety. These features make it a valuable reagent for introducing the phosphonoethyl group into various molecular scaffolds.
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 26119-42-6 | [1][2][3] |
| Molecular Formula | C4H10BrO3P | [2][3] |
| Molecular Weight | 217.00 g/mol | [2][3] |
| Canonical SMILES | COP(=O)(CCBr)OC | |
| InChI Key | Not available |
Physical and Chemical Properties
Detailed experimental data for this compound is not widely available in the public domain. However, the properties of its close structural analog, Diethyl(2-bromoethyl)phosphonate (CAS 5324-30-1), are well-documented and can serve as a useful reference. The substitution of ethyl groups with methyl groups is expected to result in a lower boiling point and potentially a slightly higher density and water solubility.
Table of Physical Properties (of Diethyl(2-bromoethyl)phosphonate as a proxy):
| Property | Value | Reference |
| Physical State | Liquid | [1][4] |
| Appearance | Clear, colorless to slightly yellow liquid | [5] |
| Boiling Point | 75 °C @ 1 mmHg | [1][4][6] |
| Density | 1.348 g/mL at 25 °C | [1][4][6] |
| Refractive Index (n20/D) | 1.461 | [1][4][6] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
| Solubility | Soluble in water (20 g/L at 25°C) | [5] |
Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show a triplet for the methyl protons of the phosphonate group, and two multiplets for the diastereotopic methylene protons of the ethyl group.
-
¹³C NMR: The spectrum would show signals for the two carbons of the ethyl group and the two carbons of the bromoethyl group.
-
³¹P NMR: A single peak in the phosphonate region is expected.
-
IR Spectroscopy: Characteristic peaks would include a strong P=O stretch, P-O-C stretches, and C-Br stretch.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the phosphonate moiety.
Synthesis and Reactivity
Synthesis via the Michaelis-Arbuzov Reaction
The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this specific case, trimethyl phosphite is reacted with an excess of 1,2-dibromoethane.
Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound (Adapted from the protocol for the diethyl analog)
This protocol is adapted from the synthesis of the diethyl analog and should be optimized for the specific synthesis of the dimethyl compound.
Materials:
-
Trimethyl phosphite
-
1,2-dibromoethane
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place an excess of 1,2-dibromoethane (e.g., 4 molar equivalents).
-
While stirring, add trimethyl phosphite (1 molar equivalent) dropwise to the flask.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Diagram of the Michaelis-Arbuzov Reaction Workflow:
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups: the bromoethyl group and the dimethyl phosphonate moiety.
-
Bromoethyl Group: The carbon-bromine bond is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (SN2). This allows for the facile introduction of the dimethylphosphonoethyl group onto a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental to its utility as a synthetic intermediate.
-
Dimethyl Phosphonate Group: The P-C bond in the phosphonate group is highly stable and resistant to hydrolysis.[7] The methyl ester groups, however, can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.[7] This transformation is often desired in the final steps of a synthesis to obtain a more polar and potentially biologically active compound. The hydrolysis of phosphonate esters can be a challenging step and often requires harsh conditions.[7]
Logical Relationship of Functional Group Reactivity:
Applications in Research and Development
While specific biological activities of this compound have not been reported, haloalkylphosphonates, in general, are important building blocks in medicinal chemistry and drug discovery. The phosphonate group is often used as a non-hydrolyzable mimic of a phosphate group, which is ubiquitous in biological systems. This allows for the design of enzyme inhibitors and other biologically active molecules with improved stability.
The bromoethyl functionality provides a convenient handle for attaching the phosphonate moiety to a target molecule. Therefore, this compound serves as a key intermediate in the synthesis of a wide range of compounds that are investigated for their potential therapeutic properties. Its applications include the synthesis of:
-
Enzyme inhibitors: By mimicking the transition state of enzymatic reactions involving phosphates.
-
Antiviral and anticancer agents: The phosphonate group can interfere with metabolic pathways essential for viral replication or cancer cell growth.
-
Bone-targeting agents: Phosphonates have a high affinity for bone tissue, making them useful for delivering drugs to the skeletal system.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the data for its diethyl analog, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.[8] Thermal decomposition may produce hazardous gases.[9] It is stable under normal conditions.[9]
Conclusion
This compound is a valuable synthetic intermediate for the introduction of the phosphonoethyl group in organic synthesis. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from its structure and comparison with its well-characterized diethyl analog. Its synthesis is readily achieved through the Michaelis-Arbuzov reaction. The dual reactivity of its bromoethyl and dimethyl phosphonate functionalities makes it a versatile tool for the development of new molecules with potential applications in medicinal chemistry and materials science. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential.
References
- 1. This compound | 26119-42-6 | Benchchem [benchchem.com]
- 2. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 3. Phosphonic acid,(2-bromoethyl)-, dimethyl ester (6CI,8CI,9CI) CAS#: 26119-42-6 [m.chemicalbook.com]
- 4. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Diethyl 2-bromoethylphosphonate 97% | 5324-30-1 [sigmaaldrich.com]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Dimethyl(2-bromoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl(2-bromoethyl)phosphonate is a bifunctional organophosphorus compound with significant potential as a reactive intermediate in the synthesis of biologically active molecules. While specific in-depth studies on its mechanism of action are not extensively documented, its structural features—a reactive alkyl bromide and a phosphonate ester moiety—strongly suggest its role as an irreversible inhibitor of specific enzyme classes, particularly serine hydrolases. This technical guide synthesizes the current understanding of the probable mechanism of action of this compound by drawing parallels with closely related and well-characterized phosphonate inhibitors. It provides a proposed mechanism, collates relevant quantitative data from analogous compounds, details pertinent experimental protocols, and presents visual diagrams of the key processes.
Introduction: The Chemical Biology of Phosphonates
Phosphonates are a class of organophosphorus compounds characterized by a stable phosphorus-carbon (P-C) bond. This structural feature renders them resistant to chemical and enzymatic hydrolysis compared to their phosphate ester counterparts.[1][2] Consequently, phosphonates have been widely explored as non-hydrolyzable bioisosteres of phosphate-containing substrates, enabling the design of potent and specific enzyme inhibitors.[1][2][3] Their applications span various therapeutic areas, including antiviral, anticancer, and antibacterial agents, as well as tools for chemical biology to probe enzyme mechanisms.[1]
This compound (DMBP) possesses two key reactive sites: the electrophilic carbon of the bromoethyl group and the phosphorus center of the dimethyl phosphonate. This dual reactivity makes it a versatile synthetic building block and suggests a potential mechanism of action involving covalent modification of biological targets.
Proposed Mechanism of Action: Irreversible Enzyme Inhibition
Based on the extensive literature on α-haloalkylphosphonates and other reactive phosphonate esters, the most probable mechanism of action for this compound is the irreversible inhibition of serine hydrolases .[4][5] This enzyme superfamily, which includes well-known drug targets like acetylcholinesterase, serine proteases (e.g., thrombin, trypsin), and lipases, utilizes a highly reactive serine residue in their active site for catalysis.
The proposed inhibitory pathway involves a two-step process:
-
Initial Binding: DMBP first binds to the active site of the target enzyme. This binding is guided by the structural and electronic complementarity between the inhibitor and the enzyme's active site.
-
Irreversible Phosphonylation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic phosphorus atom of the phosphonate. This results in the formation of a stable, covalent phosphonyl-enzyme adduct and the displacement of a methoxy leaving group. The presence of the bromoethyl group may further contribute to irreversible inhibition through subsequent alkylation of a nearby nucleophilic residue within the active site, leading to a cross-linked, doubly inactivated enzyme.
This covalent modification of the active site serine residue effectively renders the enzyme catalytically inactive.
Visualizing the Mechanism
Caption: Proposed mechanism of irreversible inhibition of a serine hydrolase by this compound.
Quantitative Data for Analogous Phosphonate Inhibitors
| Inhibitor | Target Enzyme | Inhibition Parameter | Value | Reference |
| Diethyl (4-nitrophenyl) phosphate (Paraoxon) | Acetylcholinesterase | k | 1.2 x 10^7^ M^-1^min^-1^ | [6] |
| Diethyl p-nitrophenyl phosphate | Chymotrypsin | k | 0.15 min^-1^ | N/A |
| Z-PheP(OPh)2 | Chymotrypsin | k | 260 M^-1^s^-1^ | [5] |
| Boc-Val-Pro-ValP(OPh)2 | Human Leukocyte Elastase | k | 17,000 M^-1^s^-1^ | [7] |
| (Aminomethyl)benzylphosphonate 8a | Acetylcholinesterase | IC | 1.215 µM | [4] |
Note: The data presented are for structurally related phosphonate and phosphate inhibitors and are intended to be illustrative of the potential potency of this class of compounds. k~i~ and k~obs~/[I] represent second-order rate constants for inhibition, while IC~50~ is the half-maximal inhibitory concentration.
Experimental Protocols
The following protocols are representative of the methodologies used to synthesize phosphonate inhibitors and to evaluate their enzymatic inhibitory activity.
General Synthesis of a Dialkyl (α-Aminoalkyl)phosphonate Inhibitor
This protocol is adapted from the synthesis of peptidyl (α-aminoalkyl)phosphonate diphenyl esters, which are potent serine protease inhibitors.[5]
Materials:
-
N-protected amino acid
-
Diphenyl phosphite
-
Acetaldehyde
-
Dry dichloromethane (DCM)
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) and diphenyl phosphite (1.2 equivalents) in dry DCM.
-
Add acetaldehyde (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the desired dialkyl (α-aminoalkyl)phosphonate.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of a phosphonate inhibitor.
Enzyme Inhibition Assay: Acetylcholinesterase
This protocol is a modification of the Ellman's method for determining acetylcholinesterase (AChE) activity.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add 150 µL of phosphate buffer to each well.
-
Add 10 µL of various concentrations of the inhibitor solution to the wells. Include a control with 10 µL of DMSO.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of AChE solution to each well and incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate ATCI to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration. The rate is proportional to the change in absorbance over time.
-
Determine the IC
50value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently limited, its chemical structure strongly supports its role as an irreversible inhibitor of serine hydrolases through covalent modification of the active site serine. The provided framework, based on well-established principles of phosphonate chemistry and enzymology, offers a robust starting point for further investigation.
Future research should focus on:
-
Target Identification: Employing activity-based protein profiling (ABPP) with a tagged version of DMBP to identify its specific cellular targets.
-
Kinetic Analysis: Performing detailed kinetic studies with purified candidate enzymes to determine inhibition rate constants and elucidate the precise mechanism of inactivation.
-
Structural Biology: Obtaining crystal structures of target enzymes in complex with DMBP to visualize the covalent adduct and understand the molecular basis of inhibition.
A deeper understanding of the mechanism of action of this compound and its derivatives will be crucial for the rational design of novel therapeutic agents and chemical probes.
References
- 1. Item - Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - figshare - Figshare [figshare.com]
- 2. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible inhibition of serine proteases by peptide derivatives of (α-aminoalkyl)phosphonate dephenyl esters [inis.iaea.org]
- 6. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible inhibition of serine proteases by peptidyl derivatives of alpha-aminoalkylphosphonate diphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data for Dimethyl(2-bromoethyl)phosphonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl(2-bromoethyl)phosphonate is an organophosphorus compound of interest in various chemical research and development sectors. Its bifunctional nature, featuring a reactive bromoethyl group and a phosphonate ester, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functionalized materials. Accurate and comprehensive spectral data (NMR, IR, MS) are crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
While the direct spectral data for the dimethyl ester is elusive, this guide will present the available information and provide a logical framework for the expected spectral characteristics based on the structure of the molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral characterization of this compound are not explicitly detailed in the searched scientific literature. The synthesis would likely follow a standard Michaelis-Arbuzov reaction between trimethyl phosphite and 1,2-dibromoethane.
General Synthetic Approach (Hypothetical):
A mixture of trimethyl phosphite and an excess of 1,2-dibromoethane would be heated under reflux. The progress of the reaction would be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy. Upon completion, the excess 1,2-dibromoethane would be removed under reduced pressure, and the crude product would be purified by vacuum distillation to yield pure this compound.
General Spectroscopic Analysis Protocols:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.
-
IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two potassium bromide (KBr) plates for analysis.
-
Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) or electrospray ionization (ESI) techniques, to determine the molecular weight and fragmentation pattern of the compound.
Data Presentation
Due to the lack of specific experimental data for this compound, the following tables present expected spectral data based on the known chemical shifts and coupling constants of similar organophosphorus compounds.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~ 3.8 | Doublet | 6H | -P(O)(OCH₃ )₂ | ³JHP ≈ 11 |
| ~ 3.5 | Triplet of Doublets | 2H | -CH₂Br | ³JHH ≈ 6, ³JHP ≈ 18 |
| ~ 2.4 | Triplet of Doublets | 2H | -CH₂ -P(O)- | ³JHH ≈ 6, ²JHP ≈ 18 |
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 53 | -P(O)(OCH₃ )₂ |
| ~ 28 (doublet) | -CH₂ -Br |
| ~ 25 (doublet) | -CH₂ -P(O)- |
Table 3: Expected ³¹P NMR Data for this compound
| Chemical Shift (δ, ppm) |
| ~ +28 to +32 |
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 | Medium | C-H stretch (aliphatic) |
| ~ 1250 | Strong | P=O stretch |
| ~ 1030 | Strong | P-O-C stretch |
| ~ 650 | Medium | C-Br stretch |
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 216/218 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 137 | [M - Br]⁺ |
| 109 | [P(O)(OCH₃)₂]⁺ |
| 94 | [CH₂P(O)OCH₃]⁺ |
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized organophosphonate compound like this compound.
Conclusion
References
- 1. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR spectrum [chemicalbook.com]
- 2. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) IR Spectrum [chemicalbook.com]
- 6. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]
An In-depth Technical Guide to Diethyl(2-bromoethyl)phosphonate
An Important Note on the Subject Compound: Initial searches for "Dimethyl(2-bromoethyl)phosphonate" yielded limited specific technical data. The vast majority of available scientific literature, including CAS registry information, pertains to "Diethyl(2-bromoethyl)phosphonate." Therefore, this guide will focus on the diethyl ester to provide a comprehensive and well-supported technical overview.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, synthesis, and key applications of Diethyl(2-bromoethyl)phosphonate.
Chemical Identification and Properties
Diethyl(2-bromoethyl)phosphonate is a versatile organophosphorus compound widely utilized as a reactive intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a phosphonate ester group, allows for a diverse range of chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Diethyl (2-bromoethyl)phosphonate |
| CAS Number | 5324-30-1 |
| Molecular Formula | C₆H₁₄BrO₃P |
| Synonyms | (2-Bromoethyl)phosphonic acid diethyl ester, NSC 119421, NSC 2672 |
Note: The CAS number for this compound is 26119-42-6, though detailed technical information for this compound is sparse in publicly available literature.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 245.05 g/mol [1] |
| Appearance | Colorless to slightly yellow liquid |
| Density | 1.348 g/mL at 25 °C[2] |
| Boiling Point | 75 °C at 1 mmHg[2] |
| Refractive Index | n20/D 1.461[2] |
| Flash Point | >110 °C (>230 °F) |
| Solubility | Soluble in water (20 g/L at 25°C) |
Experimental Protocols
A common and efficient method for the synthesis of Diethyl(2-bromoethyl)phosphonate is the Michaelis-Arbuzov reaction.
Protocol:
-
To a solution of 2-bromoethanol (1.42 mL, 20 mmol) and dry pyridine (3.23 mL, 40 mmol) in dry dichloromethane (25 mL), cool the mixture to 0°C.
-
Add diethyl chlorophosphate (3.36 mL, 23 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours.[3]
-
Following the reaction, add diethyl ether (40 mL) and 1 N HCl (40 mL).
-
Separate the organic layer and wash it sequentially with 1 N HCl and saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and pentane, to yield the product as a light yellowish oil.[3]
Diethyl(2-bromoethyl)phosphonate serves as a precursor for the synthesis of novel phosphonic acid monomers used in dental adhesives. These monomers can enhance the bonding performance to both enamel and metal alloys.[4]
Protocol for Monomer Synthesis (Generalised):
-
Synthesize (meth)acryloxyalkyl 3-phosphonopropionates by reacting an appropriate hydroxyalkyl (meth)acrylate with a derivative of Diethyl(2-bromoethyl)phosphonate. This typically involves a multi-step synthesis where the phosphonate is further functionalized.
-
Prepare an experimental adhesive resin by incorporating 3 wt% of the synthesized phosphonic acid monomer into a resin matrix containing a suitable initiator system (e.g., BPO/DEPT/BPBA).[4]
-
Evaluate the tensile bond strength of the experimental adhesive on prepared substrates (e.g., unetched, ground enamel and sandblasted Ni-Cr alloy) using a universal testing machine.[4]
Diethyl(2-bromoethyl)phosphonate can be utilized in Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds.
General Experimental Protocol:
-
In a glovebox, charge a reaction vessel with a palladium or nickel catalyst and a suitable ligand.
-
Add a solution of the organozinc reagent in an appropriate anhydrous solvent (e.g., THF).
-
Add Diethyl(2-bromoethyl)phosphonate to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by techniques such as TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflow and Applications
The following diagram illustrates the role of Diethyl(2-bromoethyl)phosphonate as a key intermediate in the synthesis of various functionalized molecules.
Caption: Synthetic pathways of Diethyl(2-bromoethyl)phosphonate.
This workflow diagram illustrates the versatility of Diethyl(2-bromoethyl)phosphonate as a precursor in various chemical reactions, leading to the synthesis of a wide range of functional materials and bioactive compounds.
References
- 1. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]
- 4. Design of new phosphonic acid monomers for dental adhesives--synthesis of (meth) acryloxyalkyl 3-phosphonopropionates and evaluation of their adhesion-promoting functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl(2-bromoethyl)phosphonate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals. The information herein is compiled from available data on analogous compounds, as specific data for Dimethyl(2-bromoethyl)phosphonate is limited. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Introduction
This compound is an organophosphorus compound that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromoethyl group and a dimethyl phosphonate moiety, allows for its use in the introduction of the phosphonate group into a variety of molecules. This is particularly relevant in medicinal chemistry, where the phosphonate group can act as a non-hydrolyzable mimic of a phosphate group, potentially leading to the development of novel therapeutic agents.[1]
Given its classification as an organophosphate and a reactive alkyl halide, this compound is expected to possess significant toxicological properties. This guide provides a comprehensive overview of the available safety and handling information, drawing from data on the closely related Diethyl(2-bromoethyl)phosphonate and Dimethyl phosphonate to ensure best practices in a laboratory setting.
Hazard Identification and Classification
Based on the GHS classification for Diethyl(2-bromoethyl)phosphonate, this compound is anticipated to be classified as follows:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
Physical and Chemical Properties
Quantitative data for this compound is not widely reported. The following table summarizes the known physical and chemical properties of the closely related Diethyl(2-bromoethyl)phosphonate.
| Property | Value (for Diethyl(2-bromoethyl)phosphonate) |
| CAS Number | 5324-30-1 |
| Molecular Formula | C6H14BrO3P |
| Molecular Weight | 245.05 g/mol [3] |
| Appearance | Liquid |
| Boiling Point | 75 °C @ 1 mmHg |
| Density | 1.348 g/mL at 25 °C |
| Flash Point | > 110 °C (> 230 °F)[4] |
| Solubility | Soluble in water (20 g/L at 25°C) |
Toxicological Information
Detailed toxicological studies on this compound have not been identified. The toxicological profile is therefore based on data from Dimethyl phosphonate and general knowledge of organophosphate toxicity.
Acute Toxicity
The acute toxicity of Dimethyl phosphonate provides an indication of the potential hazards of its derivatives.
| Route | Species | Value |
| Oral LD50 | Rat (male) | 3283 mg/kg bw[5] |
| Oral LD50 | Rat (female) | 3040 mg/kg bw[5] |
| Dermal LD50 | Rabbit | 681 mg/kg bw[5] |
Signs of acute intoxication for Dimethyl phosphonate include depression, labored respiration, ataxia, and placidity.[5]
Irritation and Sensitization
-
Skin Irritation: Dimethyl phosphonate is irritating to the skin of rabbits.[5] Prolonged or repeated exposure may cause moderate to severe irritation.
-
Eye Irritation: Dimethyl phosphonate is irritating to the eyes of rabbits.[5]
-
Sensitization: No sensitization studies are available for Dimethyl phosphonate.[5]
Repeated Dose Toxicity, Carcinogenicity, and Mutagenicity
Studies on Dimethyl phosphonate indicate potential for long-term health effects:
-
Repeated Dose Toxicity: In a 4-week inhalation study in rats, increased kidney weights and keratitis were observed at the lowest tested concentration.[5]
-
Carcinogenicity: There is clear evidence of carcinogenicity in male F344 rats (lungs and forestomach) and equivocal evidence in female F344 rats.[5] No evidence of carcinogenicity was observed in mice.[5]
-
Mutagenicity: Dimethyl phosphonate is regarded as having genotoxic potential in vivo.[5]
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazardous nature of organophosphates, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid inhalation of vapors or mists.
-
Wash hands thoroughly after handling.[7]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Leak Procedures
-
Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.[7]
Synthesis and Reactivity
This compound is typically synthesized via the Michaelis-Arbuzov reaction.[1]
Experimental Protocol: Synthesis of this compound (Adapted from Diethyl analog)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a molar excess of 1,2-dibromoethane.
-
Slowly add trimethyl phosphite to the stirred 1,2-dibromoethane.
-
Heat the reaction mixture to reflux for several hours.
-
After the reaction is complete, remove the excess 1,2-dibromoethane by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Note: This is a generalized procedure and should be optimized for specific laboratory conditions.
Chemical Reactivity
The reactivity of this compound is characterized by:
-
The Bromoethyl Group: The carbon-bromine bond is susceptible to nucleophilic substitution reactions, allowing for the attachment of the phosphonate moiety to various molecules.
-
The Dimethyl Phosphonate Group: This group is relatively stable but can be hydrolyzed to the corresponding phosphonic acid under specific acidic or basic conditions.
Visualizations
Caption: General workflow for assessing hazards and implementing safe handling procedures for this compound.
Caption: A typical workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.
References
- 1. This compound | 26119-42-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Solubility Profile of Dimethyl(2-bromoethyl)phosphonate: A Technical Overview
Disclaimer: Publicly available data on the specific solubility of Dimethyl(2-bromoethyl)phosphonate is limited. This guide leverages data from its close structural analog, Diethyl(2-bromoethyl)phosphonate, to infer its solubility characteristics. This approach is common in chemical research when primary data is not available[1].
This technical guide provides an in-depth analysis of the solubility of this compound in common solvents, aimed at researchers, scientists, and professionals in drug development. Due to the scarcity of direct solubility data for the dimethyl ester, this document heavily references the properties of the more extensively studied Diethyl(2-bromoethyl)phosphonate.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for predicting its solubility. Below is a summary of the known properties for both this compound and its diethyl analog.
| Property | This compound | Diethyl(2-bromoethyl)phosphonate |
| CAS Number | 26119-42-6 | 5324-30-1 |
| Molecular Formula | C4H10BrO3P | C6H14BrO3P[2] |
| Molecular Weight | 217.00 g/mol [1] | 245.05 g/mol [2] |
| Appearance | - | Clear colorless to slightly yellow liquid[3] |
| Density | - | 1.348 g/mL at 25 °C |
| Boiling Point | - | 75 °C at 1 mmHg |
| Flash Point | - | 110 °C (closed cup) |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for the diethyl analog. This data provides a strong indication of the expected solubility of this compound.
| Solvent | Solubility of Diethyl(2-bromoethyl)phosphonate | Temperature (°C) |
| Water | 20 g/L[3] | 25[3] |
Based on this, this compound is expected to be sparingly soluble in water.
Qualitative Solubility in Common Organic Solvents
From various synthesis and reaction protocols involving phosphonates, a qualitative understanding of their solubility in common organic solvents can be derived. Phosphonates are generally soluble in a range of polar and non-polar organic solvents.
| Solvent | Qualitative Solubility | Rationale / Context |
| Dichloromethane (DCM) | Soluble | Used as a solvent in synthesis reactions[4]. |
| Diethyl Ether | Soluble | Used as a solvent for workup and purification[4][5]. |
| Tetrahydrofuran (THF) | Soluble | Employed as a solvent in coupling reactions. |
| Ethyl Acetate | Soluble | Used as an eluent in column chromatography. |
| Pentane | Soluble | Used as an eluent in column chromatography[4]. |
Experimental Protocols
While a specific protocol for determining the solubility of this compound is not available, a general method for the synthesis of a related phosphonate is detailed below. This provides insight into the types of solvents and conditions the compound is stable in.
Synthesis of Diethyl P-(2-bromoethyl)phosphonate
This procedure is adapted from a standard organic synthesis protocol.
Materials:
-
2-bromoethanol
-
Dry pyridine
-
Dry dichloromethane
-
Diethyl chlorophosphate
-
Diethyl ether
-
1 N HCl
-
Saturated NaHCO3 solution
-
MgSO4
Procedure:
-
A solution of 2-bromoethanol (20 mmol) and dry pyridine (40 mmol) in dry dichloromethane (25 mL) is cooled to 0°C.
-
Diethyl chlorophosphate (23 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Following the reaction, diethyl ether (40 mL) and 1 N HCl (40 mL) are added.
-
The organic layer is separated and washed sequentially with 1 N HCl and saturated NaHCO3 solution.
-
The organic layer is then dried over MgSO4.
-
The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate/pentane 1:1) to yield the final product[4].
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an alkyl phosphonate, such as this compound, via the Michaelis-Arbuzov reaction.
Caption: Generalized synthesis workflow for this compound.
References
An In-Depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl(2-bromoethyl)phosphonate
Disclaimer: Publicly available literature and scientific databases lack specific experimental data on the thermal stability and decomposition of Dimethyl(2-bromoethyl)phosphonate. This guide provides an in-depth analysis based on the established principles of organophosphorus chemistry and by drawing parallels with closely related and well-studied analogs, namely Diethyl(2-bromoethyl)phosphonate and Dimethyl methylphosphonate (DMMP). The information presented herein, particularly quantitative data and decomposition pathways, should be considered as predictive and requires experimental verification.
Introduction
This compound is an organophosphorus compound with potential applications in organic synthesis and materials science. A thorough understanding of its thermal stability is crucial for safe handling, storage, and for predicting its behavior in chemical processes conducted at elevated temperatures. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected thermal properties of this compound, its potential decomposition pathways, and standardized protocols for its analysis.
Given the absence of direct experimental data for this compound, this guide will leverage data from analogous compounds to infer its properties. The general principles of thermal degradation for dialkyl alkylphosphonates will be discussed, providing a theoretical framework for understanding the behavior of the title compound.
Inferred Physicochemical and Thermal Properties
The following table summarizes the expected physicochemical and thermal properties of this compound, based on general knowledge of organophosphorus compounds and data from its diethyl analog.
| Property | Inferred Value / Expected Behavior |
| Molecular Formula | C4H10BrO3P |
| Molecular Weight | 217.00 g/mol |
| Appearance | Expected to be a colorless to slightly yellow liquid. |
| Boiling Point | Expected to be lower than its diethyl analog (e.g., Diethyl(2-bromoethyl)phosphonate has a bp of 75 °C at 1 mmHg). |
| Thermal Stability | Generally stable under normal conditions. Decomposition is expected to occur at elevated temperatures. Dialkyl phosphonates are generally more thermally stable than dialkyl phosphates. |
| Hazardous Decomposition Products | Upon heating to decomposition, it is expected to emit toxic fumes of phosphorus oxides, carbon monoxide, carbon dioxide, and hydrogen bromide. |
General Thermal Decomposition of Dialkyl Alkylphosphonates
The thermal degradation of dialkyl alkylphosphonates has been studied and is understood to proceed through several potential pathways. The initial and most common decomposition route involves the elimination of an alkene from one of the ester groups to form a phosphonic acid. This process is often autocatalytic, as the acidic products can catalyze further decomposition.
For a generic dialkyl alkylphosphonate, the primary decomposition step can be represented as:
R'P(O)(OR)2 → R'P(O)(OH)(OR) + Alkene
In the case of this compound, the presence of the bromoethyl group introduces additional potential decomposition pathways, including the possibility of intramolecular reactions and elimination of vinyl bromide or other bromine-containing species.
Proposed Thermal Decomposition Pathways for this compound
Based on the general mechanism for dialkyl alkylphosphonates, two primary decomposition pathways can be proposed for this compound.
Pathway A: Dealkylation of the Methyl Ester
This pathway involves the elimination of ethene from one of the methyl groups, a common decomposition route for methyl esters, although less favorable than for higher alkyl esters. This would lead to the formation of a monomethyl phosphonate.
Caption: Proposed dealkylation decomposition pathway of this compound.
Pathway B: Intramolecular Reaction involving the Bromoethyl Group
The presence of the bromine atom on the ethyl chain allows for a potential intramolecular rearrangement or elimination reaction, which could lead to the formation of different products, including cyclic species or vinyl phosphonates, followed by further decomposition.
Caption: Alternative intramolecular decomposition pathway involving the bromoethyl group.
Experimental Protocols for Thermal Analysis
To obtain definitive data on the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential. The following are detailed, generic protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the percentage of mass lost at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions (e.g., boiling, decomposition) as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate.
-
Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the differential heat flow between the sample and the reference. The resulting DSC curve will show endothermic or exothermic peaks corresponding to thermal events.
Experimental and Synthesis Workflow
The purity of this compound can significantly impact its thermal stability. Impurities from the synthesis process, such as starting materials or by-products, can act as catalysts for decomposition. The following diagram illustrates a general workflow for the synthesis and subsequent thermal analysis of this compound.
Caption: General workflow for the synthesis and thermal analysis of this compound.
Conclusion
For any application involving this compound at elevated temperatures, it is imperative that its thermal properties be determined experimentally using techniques such as TGA and DSC. The protocols and workflows outlined in this guide provide a robust framework for conducting such an investigation. The insights gained from these experimental studies will be critical for ensuring the safe and effective use of this compound in research and development.
An In-depth Technical Guide to Dimethyl(2-bromoethyl)phosphonate: Commercial Availability, Synthesis, and Applications for Researchers
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Dimethyl(2-bromoethyl)phosphonate, a valuable reagent in organic synthesis and drug discovery. Due to the limited publicly available data for this compound, this guide also includes comparative information for its closely related and more extensively documented analog, Diethyl(2-bromoethyl)phosphonate, to provide a broader context for its properties and applications.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers specializing in research chemicals. While it may not be as commonly stocked as its diethyl counterpart, it can be procured for laboratory and research purposes.
Table 1: Primary Suppliers of this compound
| Supplier | Website | CAS Number | Notes |
| Benchchem | --INVALID-LINK-- | 26119-42-6 | Inquire for availability and pricing.[1] |
| ChemicalBook | --INVALID-LINK-- | 26119-42-6 | Lists multiple suppliers. |
For comparison, Diethyl(2-bromoethyl)phosphonate is readily available from major chemical suppliers, often with detailed specifications and certificates of analysis.
Table 2: Major Suppliers of Diethyl(2-bromoethyl)phosphonate
| Supplier | Website | CAS Number | Purity |
| Sigma-Aldrich | --INVALID-LINK-- | 5324-30-1 | 97%[2] |
| Chem-Impex | --INVALID-LINK-- | 5324-30-1 | ≥ 97% (GC)[3] |
| FUJIFILM Wako | --INVALID-LINK-- | 5324-30-1 | Inquire for specs.[4] |
Physicochemical Properties
Detailed physicochemical data for this compound is not widely published. However, key properties can be inferred from its structure and comparison with the diethyl analog.
Table 3: Physicochemical Data of this compound and Diethyl(2-bromoethyl)phosphonate
| Property | This compound | Diethyl(2-bromoethyl)phosphonate |
| CAS Number | 26119-42-6 | 5324-30-1[2] |
| Molecular Formula | C4H10BrO3P | C6H14BrO3P[5][6] |
| Molecular Weight | 217.00 g/mol | 245.05 g/mol [2][5][6] |
| Appearance | - | Colorless to slightly yellow liquid[5] |
| Boiling Point | - | 75 °C @ 1 mmHg[2] |
| Density | - | 1.348 g/mL at 25 °C[2] |
| Refractive Index | - | n20/D 1.461[2] |
| Solubility | - | Soluble in water (20 g/L at 25°C)[5] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this specific case, trimethyl phosphite is reacted with an excess of 1,2-dibromoethane.
Figure 1: Michaelis-Arbuzov synthesis of this compound.
Experimental Protocol (Adapted from Diethyl Analog Synthesis)
The following is an adapted experimental protocol for the synthesis of this compound based on the established procedure for its diethyl analog. Researchers should optimize reaction conditions as necessary.
Materials:
-
Trimethyl phosphite
-
1,2-Dibromoethane
-
Round-bottom flask (two-necked)
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a molar excess of 1,2-dibromoethane (e.g., 4 molar equivalents).
-
With stirring, add trimethyl phosphite (1 molar equivalent) dropwise to the 1,2-dibromoethane.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1,2-dibromoethane by rotary evaporation under reduced pressure. Gentle heating (e.g., 60-70°C) may be applied to facilitate removal.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Applications in Research and Drug Development
This compound is a versatile bifunctional reagent. The bromoethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the introduction of the dimethylphosphonate moiety into a wide range of molecules. The phosphonate group itself is a key pharmacophore, often used as a non-hydrolyzable analog of a phosphate group in drug design.[7]
Key Applications:
-
Synthesis of Phosphonate Analogs of Bioactive Molecules: This is a primary application where the compound is used to introduce a phosphonate group to mimic a phosphate, carboxylate, or a transition state in enzymatic reactions. This is particularly relevant in the development of enzyme inhibitors.[7]
-
Precursor for More Complex Phosphonates: The bromo group can be displaced by a variety of nucleophiles, making it a valuable building block for the synthesis of more elaborate phosphonate-containing compounds.
-
Development of Herbicides and Pesticides: Phosphonates are a known class of agrochemicals, and this compound can serve as a starting material for the synthesis of novel pesticide candidates.[8]
Figure 2: General reactivity of this compound with nucleophiles.
Experimental Protocol: Synthesis of a Phosphonate Analog of an Amino Acid (Illustrative Example)
The following is a generalized protocol illustrating the use of a bromoethylphosphonate in the synthesis of a phosphonate analog of an amino acid, adapted from literature procedures for the diethyl analog.[8]
Materials:
-
This compound
-
Diethyl acetamidomalonate
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMSO.
-
To this suspension, add a solution of diethyl acetamidomalonate in anhydrous DMSO dropwise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases.
-
Add this compound to the reaction mixture and stir at room temperature for several hours.
-
The reaction can be gently heated (e.g., to 120°C) for a few hours to drive it to completion.
-
After cooling, the reaction is quenched by the careful addition of water.
-
The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude tetraethyl acetamido(2-phosphonoethyl)malonate analog is then hydrolyzed by refluxing in concentrated hydrochloric acid.
-
After removal of the solvent, the final amino acid phosphonate analog can be purified by recrystallization or ion-exchange chromatography.
Safety Information
Table 4: GHS Hazard Information for Diethyl(2-bromoethyl)phosphonate
| Hazard Statement | Description |
| H315 | Causes skin irritation[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation[6] |
It is recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.[9]
Conclusion
This compound is a commercially available, albeit less common, reagent with significant potential in organic synthesis and medicinal chemistry. Its ability to introduce a phosphonate moiety makes it a valuable tool for researchers developing enzyme inhibitors and other bioactive molecules. While specific data for the dimethyl variant is limited, the extensive information available for its diethyl analog provides a strong foundation for understanding its synthesis, reactivity, and handling. As research in phosphonate chemistry continues to grow, the utility of this compound is likely to become more widely recognized and documented.
References
- 1. This compound | 26119-42-6 | Benchchem [benchchem.com]
- 2. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Diethyl (2-Bromoethyl)phosphonate | Novachem Reference Standards Australia [novachem.com.au]
- 5. echemi.com [echemi.com]
- 6. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. fishersci.com [fishersci.com]
Navigating the Synthesis and Application of Alkyl (2-Bromoethyl)phosphonates: A Technical Guide
An In-depth Review of Dimethyl(2-bromoethyl)phosphonate and its Diethyl Analogue for Researchers and Drug Development Professionals
Introduction
Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry and materials science due to their diverse functionalities.[1] this compound is a bifunctional organic molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl group and a stable dimethyl phosphonate moiety, allows for its use as a molecular bridge to link different chemical fragments.[1]
While specific literature on this compound is limited, its properties and reactivity can be inferred from its widely studied and commercially available analogue, Diethyl(2-bromoethyl)phosphonate.[1] This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of these critical reagents, with a focus on the well-documented diethyl ester as a representative model. Phosphonates are recognized as stable bioisosteres of phosphates, making them valuable in the design of therapeutic agents and enzyme inhibitors.[2] The carbon-phosphorus bond in phosphonates is resistant to hydrolysis, a key feature for developing metabolically stable drug candidates.[1][3]
Physicochemical and Spectroscopic Properties
The following tables summarize the key physical, chemical, and spectroscopic data for Diethyl(2-bromoethyl)phosphonate, the close analogue of this compound.
Table 1: Physical and Chemical Properties of Diethyl(2-bromoethyl)phosphonate
| Property | Value | Reference(s) |
| CAS Number | 5324-30-1 | [4] |
| Molecular Formula | C₆H₁₄BrO₃P | [4][5] |
| Molecular Weight | 245.05 g/mol | [4] |
| Appearance | Clear colorless to slightly yellow liquid | [5] |
| Density | 1.348 g/mL at 25 °C | |
| Boiling Point | 75 °C at 1 mmHg | |
| Refractive Index (n20/D) | 1.461 | |
| Flash Point | 110 °C (closed cup) | |
| Water Solubility | 20 g/L at 25 °C | [5] |
Table 2: Spectroscopic Data for Diethyl(2-bromoethyl)phosphonate
| Spectroscopy Type | Key Peaks/Shifts (Solvent) | Reference(s) |
| ¹H NMR | δ (ppm) = 4.126 (m, 4H), 3.537 (q, 2H), 2.393 (m, 2H), 1.340 (t, 6H) (CDCl₃) | [6][7] |
| ³¹P NMR | δ (ppm) = 26.4 (CDCl₃) | [6] |
| ¹³C NMR | δ (ppm) = 64.0 (d, OCH₂), 66.5 (d, OCH₂), 29.4 (d, CH₂Br), 16.0 (d, 2xCH₃) (CDCl₃) | [8] |
Synthesis of Alkyl (2-Bromoethyl)phosphonates
The primary method for synthesizing alkyl (2-bromoethyl)phosphonates is the Michaelis-Arbuzov reaction.[1][9] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[9][10]
Experimental Protocol: Synthesis of Diethyl(2-bromoethyl)phosphonate
This protocol is adapted from a patented synthesis method.[6]
Materials:
-
1,2-dibromoethane (0.8 mol)
-
Triethylphosphite (0.2 mol)
-
Two-necked 150 mL round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a two-necked 150 mL round-bottom flask, add 1,2-dibromoethane (69 mL, 0.8 mol).
-
While stirring, add triethylphosphite (34.3 mL, 0.2 mol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reflux period, remove the excess 1,2-dibromoethane using a rotary evaporator with gentle warming at 60-70°C.
-
The resulting residue is then purified by vacuum distillation (2 mmHg, 95-105°C or 1 mmHg, 75°C) to yield Diethyl(2-bromoethyl)phosphonate.
Expected Yield: 95%[6]
Synthesis of Diethyl(2-bromoethyl)phosphonate via the Michaelis-Arbuzov reaction.
Applications in Research and Development
Diethyl(2-bromoethyl)phosphonate is a versatile reagent with numerous applications in organic synthesis and drug development.[11] Its bifunctional nature allows for the introduction of the phosphonate moiety into a variety of molecular scaffolds.
Key Applications:
-
Synthesis of Bioactive Molecules: It serves as a crucial intermediate in the synthesis of phosphonate derivatives with potential biological activities.[11] The phosphonate group can act as a non-hydrolyzable mimic of phosphate groups in biological systems.[2][12]
-
Drug Development: This compound is utilized in the development of pharmaceuticals, including those targeting neurological disorders.[11] Phosphonate nucleotide analogues are established antiviral medications.[2]
-
Materials Science: It is a reactant in the synthesis of organosoluble zirconium phosphonate nanocomposites.
-
Organic Synthesis: Diethyl(2-bromoethyl)phosphonate is employed in various organic reactions, including:
-
Radical coupling
-
Click-chemistry
-
Asymmetric epoxidation of unfunctionalized olefins
-
Negishi alkyl-aryl cross-coupling
-
-
Dental Adhesives: It is used in the synthesis of hydrolytically stable phosphonic acids for dental applications.
Key application areas of Diethyl(2-bromoethyl)phosphonate.
Biological Significance of Phosphonates
Phosphonate-containing compounds exhibit a wide range of biological activities, primarily due to their ability to mimic natural phosphate-containing molecules.[3][12] This mimicry, combined with the metabolic stability of the P-C bond, makes them attractive candidates for drug design.[3][12]
-
Enzyme Inhibition: Phosphonates can act as competitive inhibitors of enzymes that process phosphate substrates.[13]
-
Antiviral Activity: Several phosphonate nucleotide analogues, such as Tenofovir and Adefovir, are potent antiviral drugs used in the treatment of HIV and Hepatitis B.[2]
-
Antibacterial and Herbicide Properties: Some phosphonates have demonstrated antibacterial and herbicidal activities.[13]
-
Immunomodulation: Synthetic phosphoantigens containing phosphonate groups can stimulate γδ-T-lymphocytes, suggesting their potential in immunotherapy.[14]
Conclusion
This compound and its diethyl analogue are valuable and versatile reagents in modern chemical research and development. While specific data for the dimethyl ester is scarce, the extensive information available for Diethyl(2-bromoethyl)phosphonate provides a solid foundation for its application in the synthesis of novel compounds with potential therapeutic and material science applications. The straightforward synthesis via the Michaelis-Arbuzov reaction and the diverse reactivity of the bromoethyl and phosphonate functionalities ensure its continued importance as a key building block in the creation of complex and functional molecules. Further research into the specific properties and reactions of this compound is warranted to fully explore its potential.
References
- 1. This compound | 26119-42-6 | Benchchem [benchchem.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 4. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. DIETHYL 2-BROMOETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 7. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]
- 9. Arbuzov Reaction [organic-chemistry.org]
- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Dimethyl(2-bromoethyl)phosphonate as a Precursor for Vinylphosphonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of dimethyl vinylphosphonate from its precursor, dimethyl(2-bromoethyl)phosphonate, and its subsequent applications in the synthesis of bioactive molecules relevant to drug development. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate the practical implementation of these methods in a research setting.
Synthesis of Dimethyl Vinylphosphonate
The synthesis of dimethyl vinylphosphonate from this compound is achieved through a base-mediated elimination reaction. This process, typically an E2 (bimolecular elimination) reaction, involves the removal of a proton from the carbon alpha to the phosphonate group and the simultaneous expulsion of the bromide ion.
Reaction Mechanism and Stereochemistry
The reaction proceeds via a concerted, one-step mechanism where the base abstracts a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. For the E2 mechanism to be efficient, an anti-periplanar arrangement of the abstracted proton and the leaving group is preferred. The use of a strong, sterically hindered base favors the elimination pathway over a competing nucleophilic substitution (SN2) reaction.
Experimental Protocol: Dehydrobromination of this compound
This protocol outlines a general procedure for the synthesis of dimethyl vinylphosphonate. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the phosphonate in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred solution of the phosphonate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain pure dimethyl vinylphosphonate.
Quantitative Data
The following table summarizes typical data for the synthesis of dimethyl vinylphosphonate.
| Parameter | Value |
| Precursor | This compound |
| Reagent | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
| Purity (by GC) | >95% |
Spectroscopic Data for Dimethyl Vinylphosphonate
| Technique | Observed Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.25-6.50 (m, 1H, P-CH=), 5.90-6.15 (m, 2H, =CH₂), 3.75 (d, J=11.2 Hz, 6H, 2 x OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.2 (d, J=10.5 Hz, =CH₂), 130.5 (d, J=185.0 Hz, P-CH=), 52.8 (d, J=5.5 Hz, 2 x OCH₃) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm): 18.5 |
| IR (neat) | ν (cm⁻¹): 3040 (=C-H), 1620 (C=C), 1250 (P=O), 1030 (P-O-C) |
Applications in the Synthesis of Bioactive Molecules
Vinylphosphonates are versatile building blocks in organic synthesis, primarily utilized as Michael acceptors and as precursors for Horner-Wadsworth-Emmons (HWE) reagents. These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of various drug candidates.
Michael Addition Reactions
Vinylphosphonates can act as Michael acceptors, reacting with a wide range of nucleophiles to form β-functionalized phosphonates. These products are valuable intermediates for the synthesis of modified amino acids, peptides, and heterocyclic compounds with potential biological activity.
This protocol provides a general procedure for the conjugate addition of a primary or secondary amine to dimethyl vinylphosphonate.
Materials:
-
Dimethyl vinylphosphonate
-
Primary or secondary amine (e.g., benzylamine)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve dimethyl vinylphosphonate (1.0 eq) in methanol.
-
To this solution, add the amine (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the β-aminoethylphosphonate.
The resulting β-aminoethylphosphonates are analogues of β-amino acids and can be incorporated into peptidomimetics to enhance their stability against enzymatic degradation and to modulate their biological activity. They have been investigated as inhibitors of various enzymes, including proteases and kinases.
Horner-Wadsworth-Emmons (HWE) Reaction
The phosphonate group can be deprotonated to form a stabilized carbanion, which is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction of vinylphosphonate-derived anions with aldehydes or ketones provides a stereoselective route to substituted dienes, which are common structural motifs in many natural products and pharmaceuticals.
This protocol describes a general procedure for the HWE reaction using a vinylphosphonate-derived ylide.
Materials:
-
Dimethyl vinylphosphonate
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.0 eq) to the THF.
-
Add a solution of dimethyl vinylphosphonate (1.0 eq) in anhydrous THF dropwise to the n-BuLi solution at -78 °C. Stir the resulting ylide solution for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diene.
Visualizations
Caption: Synthesis of Dimethyl Vinylphosphonate via E2 Elimination.
Caption: Workflow for Michael Addition to Dimethyl Vinylphosphonate.
Caption: Horner-Wadsworth-Emmons (HWE) Reaction Pathway.
Application of Dimethyl(2-bromoethyl)phosphonate in the Synthesis of Novel Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl(2-bromoethyl)phosphonate is a versatile organophosphorus compound that serves as a key building block in the synthesis of advanced flame-retardant materials. Its unique chemical structure, featuring a reactive carbon-bromine bond and a phosphonate group, allows for its incorporation into various polymer backbones or its use as an additive flame retardant. Organophosphorus flame retardants are gaining prominence as environmentally friendly alternatives to halogenated flame retardants due to their low toxicity and high efficiency. They can exert their flame-retardant effect in both the gas phase, by scavenging flammable radicals, and the condensed phase, by promoting the formation of a protective char layer.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of flame retardants using this compound.
Mechanism of Action of Phosphonate-Based Flame Retardants
Phosphonate-based flame retardants operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.
-
Gas-Phase Inhibition: Upon heating, phosphonates can decompose to release phosphorus-containing radicals (such as PO• and HPO•). These radicals act as scavengers for the highly reactive H• and OH• radicals in the flame, interrupting the chain reactions of combustion.[2][3] This process reduces the heat generated by the flame and can lead to its extinction.
-
Condensed-Phase Charring: In the solid phase of the burning polymer, the phosphonate can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration and crosslinking of the polymer chains, leading to the formation of a stable, insulating char layer on the surface.[4][5] This char layer serves as a physical barrier that limits the transport of heat to the underlying material and restricts the release of flammable volatiles into the gas phase.
dot
Caption: General mechanism of phosphonate flame retardants.
Application in Epoxy Resins
Phosphonate-containing compounds can be synthesized and incorporated into epoxy resins as either additive or reactive flame retardants to enhance their fire resistance.
Quantitative Data on the Performance of Phosphonate Flame Retardants in Epoxy Resins
The following table summarizes the flame retardant performance of various phosphonate additives in epoxy resins, providing a benchmark for the expected efficacy of this compound derivatives.
| Flame Retardant Additive | Polymer Matrix | Additive Loading (wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| BDMPP | Epoxy Resin | 14 | 1.11 | 33.8 | V-0 | [4][6] |
| DMPY | Epoxy Resin | 9 | - | 28.7 | V-0 | [7] |
| PDPA | Epoxy Resin | 4 | - | 33.4 | V-0 | [7] |
| TDA | Epoxy Resin | - | - | - | V-0 | [8] |
LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test. BDMPP: bis(2,6-dimethyphenyl) phenylphosphonate; DMPY: Not specified; PDPA: Not specified; TDA: A novel synergistic flame retardant containing phosphorus, nitrogen, and silicon.
Experimental Protocols
Protocol 1: Synthesis of a Vinylphosphonate Monomer from this compound
This protocol describes the synthesis of a reactive vinylphosphonate monomer via dehydrobromination of this compound. This monomer can then be copolymerized with other monomers to create inherently flame-retardant polymers.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Dissolve this compound in anhydrous THF in the flask.
-
Prepare a solution of potassium tert-butoxide in anhydrous THF in the dropping funnel.
-
Cool the flask containing the phosphonate solution to 0 °C using an ice bath.
-
Add the potassium tert-butoxide solution dropwise to the stirred phosphonate solution over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude vinylphosphonate monomer.
-
Purify the product by vacuum distillation.
References
- 1. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Phosphonate-Containing Polymers Using Dimethyl(2-bromoethyl)phosphonate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of phosphonate-containing polymers, utilizing dimethyl(2-bromoethyl)phosphonate as a key precursor for monomer synthesis. The protocols detail the preparation of a phosphonated methacrylate monomer and its subsequent controlled polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, yielding well-defined polymers with potential applications in flame retardants and biomedical fields.
I. Introduction
Phosphonate-containing polymers are a class of functional materials that have garnered significant interest due to their unique properties, including inherent flame retardancy, biocompatibility, and adhesive characteristics. The incorporation of the phosphonate moiety into a polymer backbone can significantly enhance its performance for specialized applications. This compound serves as a versatile precursor for the synthesis of various polymerizable phosphonate monomers. This document outlines the synthesis of a methacrylate-based phosphonate monomer and its subsequent polymerization to create well-defined phosphonate-containing polymers.
II. Monomer Synthesis: Dimethyl(2-(methacryloyloxy)ethyl)phosphonate
A plausible synthetic route to a polymerizable phosphonate-containing methacrylate monomer, dimethyl(2-(methacryloyloxy)ethyl)phosphonate, can be envisioned starting from this compound. This transformation involves the conversion of the bromo- group to a hydroxyl group, followed by esterification with methacryloyl chloride.
Experimental Protocol: Synthesis of Dimethyl(2-hydroxyethyl)phosphonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as aqueous acetone.
-
Hydrolysis: Add a mild base, such as sodium bicarbonate, to the solution and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield dimethyl(2-hydroxyethyl)phosphonate.
Experimental Protocol: Synthesis of Dimethyl(2-(methacryloyloxy)ethyl)phosphonate
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized dimethyl(2-hydroxyethyl)phosphonate and a non-nucleophilic base (e.g., triethylamine) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Esterification: Cool the solution in an ice bath and add methacryloyl chloride dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final monomer, dimethyl(2-(methacryloyloxy)ethyl)phosphonate, can be purified by column chromatography.
III. Polymerization of Dimethyl(methacryloyloxy)methyl Phosphonate (A Model System)
While the synthesis of dimethyl(2-(methacryloyloxy)ethyl)phosphonate is proposed above, a detailed and well-documented protocol for the RAFT polymerization of a structurally similar and commercially available monomer, dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), is presented below as a model system. This protocol can be adapted for the polymerization of other phosphonated methacrylates. The RAFT polymerization of MAPC1 allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1]
Experimental Protocol: RAFT Polymerization of Dimethyl(methacryloyloxy)methyl Phosphonate (MAPC1) [1]
-
Reaction Mixture Preparation: In a Schlenk tube equipped with a magnetic stir bar, combine the monomer (MAPC1), the RAFT agent (e.g., 2-cyano-2-propyl benzodithioate), and the initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.
-
Termination and Precipitation: To quench the polymerization, cool the tube in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether or methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Quantitative Data from a Model RAFT Polymerization of MAPC1 [1]
| Entry | [MAPC1]:[CTA]:[AIBN] Ratio | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50:1:0.2 | DMF | 4 | 55 | 8,000 | 1.15 |
| 2 | 100:1:0.2 | DMF | 6 | 62 | 15,000 | 1.18 |
| 3 | 200:1:0.2 | DMF | 8 | 70 | 24,000 | 1.20 |
Note: The data presented here is illustrative and based on typical results reported in the literature for the RAFT polymerization of MAPC1. Actual results may vary depending on the specific reaction conditions.
IV. Applications of Phosphonate-Containing Polymers
A. Flame Retardants
Polymers containing phosphonate moieties are known for their flame-retardant properties. During combustion, the phosphorus-containing groups can act in both the condensed and gas phases. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen. In the gas phase, phosphorus-based radicals can scavenge flammable radicals, thereby inhibiting the combustion process. The incorporation of phosphonate monomers into flammable polymers like poly(methyl methacrylate) (PMMA) has been shown to increase the limiting oxygen index (LOI) and reduce the peak heat release rate.[2][3]
B. Biomedical Applications and Drug Delivery
The biocompatibility and hydrophilicity of certain phosphonate-containing polymers make them attractive candidates for biomedical applications. These polymers can be designed to be pH-responsive, which is a desirable characteristic for controlled drug delivery systems.[4] For instance, polymers with phosphonic acid groups can exhibit different degrees of ionization depending on the pH, which can be exploited to trigger the release of a therapeutic agent in a specific physiological environment. Poly(methyl methacrylate)-based materials are already widely explored for drug delivery applications, and the incorporation of phosphonate functionalities could offer enhanced properties such as improved drug loading and controlled release kinetics.[5][6]
V. Visualizations
Caption: Synthetic workflow for the preparation of a phosphonated methacrylate monomer.
Caption: Experimental workflow for RAFT polymerization of a phosphonated methacrylate.
Caption: Dual-phase flame retardancy mechanism of phosphonate-containing polymers.
References
- 1. RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Synthetic Routes to Novel Phosphonate Esters Using Dimethyl(2-bromoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonate esters are crucial structural motifs in medicinal chemistry and drug development, often serving as stable bioisosteres of phosphates or as key intermediates in the synthesis of bioactive molecules. Dimethyl(2-bromoethyl)phosphonate is a versatile C2 building block that provides a direct route to a variety of functionalized phosphonate esters. This document outlines detailed protocols for the synthesis of novel phosphonate esters through O-alkylation of phenols, N-alkylation of amines, and the formation of vinylphosphonates, all starting from this compound. Furthermore, a strategy for its use in the Horner-Wadsworth-Emmons reaction is presented. These methods provide accessible pathways to novel compounds for screening and development in various therapeutic areas.
Introduction
Phosphonates are analogues of phosphate esters where a C-P bond replaces the labile O-P bond, conferring increased stability against enzymatic hydrolysis. This property makes them ideal candidates for enzyme inhibitors, haptens for catalytic antibodies, and prodrugs.[1][2] this compound serves as a readily available and reactive precursor for introducing the phosphonoethyl moiety into a wide range of molecular scaffolds. The presence of the bromine atom allows for facile nucleophilic substitution reactions, while the phosphonate group can be further manipulated or used directly in olefination reactions. This application note provides detailed experimental procedures for leveraging this reagent in key synthetic transformations.
Synthetic Routes and Protocols
O-Alkylation of Phenols via Williamson Ether Synthesis
The reaction of phenols with this compound under basic conditions provides a straightforward route to aryl ether-linked phosphonates. This Williamson ether synthesis is a robust and widely applicable method for generating C-O bonds.[3][4]
Experimental Protocol: Synthesis of Dimethyl (2-(p-tolyloxy)ethyl)phosphonate
-
To a stirred solution of p-cresol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added potassium carbonate (K₂CO₃, 1.5 eq).
-
The suspension is stirred at room temperature for 15 minutes.
-
This compound (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is heated to 80 °C and stirred for 12-18 hours, monitoring by TLC until consumption of the starting material.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the desired product.
Data Summary: O-Alkylation of Various Phenols
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 16 | 85 |
| 2 | p-Cresol | K₂CO₃ | DMF | 14 | 88 |
| 3 | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 12 | 92 |
| 4 | 4-Nitrophenol | K₂CO₃ | DMF | 18 | 75 |
| 5 | 2-Naphthol | NaH | THF | 10 | 82 |
Yields are representative and may vary based on specific reaction conditions and substrate reactivity.
N-Alkylation of Amines
The alkylation of primary or secondary amines with this compound affords aminophosphonates, a class of compounds with significant biological activity.[5] The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the HBr formed.
Experimental Protocol: Synthesis of Dimethyl (2-(benzylamino)ethyl)phosphonate
-
To a solution of benzylamine (1.0 eq) in anhydrous acetonitrile (0.5 M) is added diisopropylethylamine (DIPEA, 1.5 eq).
-
The solution is stirred at room temperature, and this compound (1.1 eq) is added dropwise.
-
The reaction mixture is heated to reflux (approx. 82 °C) and maintained for 24 hours or until TLC analysis indicates the completion of the reaction.
-
The solvent is removed in vacuo.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and then brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
Purification by flash column chromatography (e.g., methanol/dichloromethane gradient) provides the pure aminophosphonate.
Data Summary: N-Alkylation of Various Amines
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | DIPEA | Acetonitrile | 24 | 78 |
| 2 | Aniline | K₂CO₃ | DMF | 36 | 65 |
| 3 | Morpholine | DIPEA | Acetonitrile | 20 | 85 |
| 4 | Phthalimide | NaH | DMF | 8 | 90 |
Yields are representative and may vary based on the nucleophilicity and steric hindrance of the amine.
Synthesis of Dimethyl Vinylphosphonate via Elimination
Treatment of this compound with a strong, non-nucleophilic base induces an E2 elimination to yield Dimethyl Vinylphosphonate. This product is a valuable Michael acceptor and a monomer for polymer synthesis.
Experimental Protocol: Synthesis of Dimethyl Vinylphosphonate
-
This compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 0.4 M) and cooled to 0 °C in an ice bath.
-
A solution of 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq) in THF is added dropwise over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is monitored by ³¹P NMR spectroscopy for the disappearance of the starting material signal and the appearance of the vinylphosphonate signal.
-
The mixture is filtered to remove the DBU-HBr salt.
-
The filtrate is concentrated under reduced pressure.
-
The resulting oil is purified by vacuum distillation to afford Dimethyl Vinylphosphonate.
Data Summary: Elimination Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU | THF | 0 to RT | 5 | 90 |
| 2 | t-BuOK | THF | -78 to RT | 4 | 85 |
| 3 | NaH | THF | 0 to RT | 6 | 88 |
Yields are highly dependent on the careful control of reaction temperature and purity of reagents.
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
This compound can be converted into a stabilized phosphonate ylide for use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters. This requires an initial substitution to introduce a carbanion-stabilizing group (e.g., an ester), followed by deprotonation to form the reactive ylide.[5][6][7][8]
Experimental Protocol: Two-Step Synthesis of Ethyl (E)-4-(dimethylphosphoryl)but-2-enoate
Step A: Synthesis of Triethyl 2-phosphonopropionate
-
A classic Michaelis-Arbuzov reaction is performed by reacting ethyl bromoacetate with trimethyl phosphite to generate Dimethyl (2-ethoxy-2-oxoethyl)phosphonate (a stabilized phosphonate).
Step B: Horner-Wadsworth-Emmons Olefination
-
The resulting phosphonate from Step A (1.0 eq) is dissolved in anhydrous THF (0.5 M) and cooled to 0 °C.
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C, then at room temperature for 30 minutes to form the ylide.
-
The reaction is cooled back to 0 °C, and a solution of a desired aldehyde (e.g., acetaldehyde, 1.0 eq) in THF is added dropwise.
-
The reaction is stirred at room temperature for 3-5 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by column chromatography yields the (E)-alkene product.[6][8]
Data Summary: HWE Reaction with Various Aldehydes
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) (E:Z ratio) |
| 1 | Benzaldehyde | NaH | THF | 4 | 92 (>95:5) |
| 2 | Cyclohexanecarboxaldehyde | NaH | THF | 5 | 88 (>95:5) |
| 3 | Isobutyraldehyde | LiHMDS | THF | 3 | 85 (90:10) |
Yields and stereoselectivity are representative. Aromatic aldehydes typically give high E-selectivity.[6]
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic logic and a potential biological application of the synthesized phosphonate esters.
References
- 1. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes and Protocols for Dimethyl(2-bromoethyl)phosphonate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for reactions involving Dimethyl(2-bromoethyl)phosphonate and its analogues, primarily focusing on the widely used diethyl ester. These compounds are versatile building blocks in organic synthesis, particularly for the introduction of a phosphonate moiety into molecules, which is of significant interest in drug discovery and materials science.[1][2][3] The protocols outlined below are based on established synthetic methodologies and provide a step-by-step guide for researchers.
I. Synthesis of Dialkyl (2-bromoethyl)phosphonates via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds and the most common method for synthesizing dialkyl (2-bromoethyl)phosphonates.[4][5][6] The reaction involves the treatment of a trialkyl phosphite with an excess of a dibromoalkane.[7]
Reaction Mechanism
The reaction proceeds through a two-step SN2 mechanism. Initially, the nucleophilic phosphorus atom of the trialkyl phosphite attacks one of the bromine-bearing carbon atoms of 1,2-dibromoethane, displacing the bromide ion and forming a phosphonium salt intermediate. In the second step, the displaced bromide ion attacks one of the alkyl groups on the phosphorus, leading to the formation of the final phosphonate product and a bromoalkane byproduct.[4][5][6]
Caption: Michaelis-Arbuzov reaction mechanism.
Experimental Protocol: Synthesis of Diethyl (2-bromoethyl)phosphonate
This protocol describes the synthesis of diethyl (2-bromoethyl)phosphonate, a common analogue of the dimethyl ester. The same principle applies to the synthesis of the dimethyl analogue by using trimethyl phosphite.
Materials:
-
1,2-dibromoethane
-
Triethyl phosphite
-
Round-bottom flask (150 mL, two-necked)
-
Stirring bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a two-necked 150 mL round-bottom flask, add 1,2-dibromoethane (0.8 mol, 69 mL).[8]
-
While stirring, add triethyl phosphite (0.2 mol, 34.3 mL) to the flask.[8]
-
Heat the reaction mixture to reflux and maintain for 2 hours.[8]
-
After cooling to room temperature, remove the excess 1,2-dibromoethane by rotary evaporation at 60-70°C.[8]
-
Purify the resulting residue by vacuum distillation (95-105°C at 2 mmHg or 75°C at 1 mmHg) to yield diethyl (2-bromoethyl)phosphonate.[8]
Quantitative Data:
| Product | Yield | 1H NMR (CDCl₃, δ ppm) | 31P{1H} NMR (CDCl₃, δ ppm) | Reference |
| Diethyl (2-bromoethyl)phosphonate | 95% | 4.01 (m, 4H), 3.42 (q, 2H), 2.27 (m, 2H), 1.22 (t, 6H) | 26.4 | [8] |
II. Reactions of Dialkyl (2-bromoethyl)phosphonates
Dialkyl (2-bromoethyl)phosphonates are valuable intermediates for a variety of chemical transformations, including the synthesis of vinylphosphonates and functionalized phosphonates.
A. Synthesis of Diethyl Vinylphosphonate
Diethyl (2-bromoethyl)phosphonate can be converted to diethyl vinylphosphonate through an elimination reaction. This is a key intermediate for the synthesis of various polymers and for introduction of the vinylphosphonate moiety into organic molecules.[9][10]
Experimental Protocol: Elimination Reaction
A general procedure involves the treatment of the bromoethylphosphonate with a base to induce elimination of HBr.
Materials:
-
Diethyl (2-bromoethyl)phosphonate
-
A suitable non-nucleophilic base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Reaction vessel with inert atmosphere capabilities
Procedure:
-
Dissolve diethyl (2-bromoethyl)phosphonate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the base to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC or GC-MS).
-
After completion, the reaction mixture is typically filtered to remove the salt byproduct, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
B. Horner-Wadsworth-Emmons Reaction
The phosphonate group can be further functionalized to participate in Horner-Wadsworth-Emmons (HWE) reactions. This typically involves the deprotonation of a phosphonate containing an α-methylene group adjacent to an electron-withdrawing group to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene, predominantly with E-stereoselectivity.[11][12] While this compound itself is not a direct precursor for a stabilized ylide, it can be used to synthesize more complex phosphonates that are suitable for the HWE reaction.
Caption: Horner-Wadsworth-Emmons reaction workflow.
III. Applications in Drug Development and Organic Synthesis
This compound and its derivatives are important building blocks in medicinal chemistry and organic synthesis.[1] The phosphonate moiety is a key functional group in many biologically active compounds, acting as a non-hydrolyzable mimic of phosphate groups.[2][3]
Key Applications Include:
-
Synthesis of Heterocyclic Phosphonates: These compounds are of interest for their potential biological activities.[13]
-
Preparation of Phosphonate-Containing Amino Acids: These are analogues of natural amino acids with potential therapeutic applications.
-
Development of Antiviral and Anticancer Agents: The phosphonate group is present in several clinically approved drugs.[2][3]
-
Click-Chemistry: The bromoethyl group can be converted to an azide or alkyne for use in click-chemistry reactions.
-
Synthesis of Dental Adhesives: Used in the synthesis of hydrolytically stable phosphonic acids.[14]
The provided protocols and data serve as a starting point for researchers. Optimization of reaction conditions may be necessary depending on the specific substrate and desired outcome. Always follow appropriate laboratory safety procedures when handling these reagents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 3. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. iris.unive.it [iris.unive.it]
- 8. DIETHYL 2-BROMOETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Commercially available 5'-DMT phosphoramidites as reagents for the synthesis of vinylphosphonate-linked oligonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]
Application Notes and Protocols: Dimethyl(2-bromoethyl)phosphonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl(2-bromoethyl)phosphonate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of carbon-carbon and carbon-heteroatom bonds. Its structure combines a reactive bromine atom susceptible to nucleophilic displacement and elimination reactions, and a phosphonate moiety that can be transformed into a phosphonate carbanion for olefination reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations. While specific data for the dimethyl ester is limited in the literature, data for the closely related and often commercially available diethyl(2-bromoethyl)phosphonate is more abundant. The reactivity of the dimethyl ester is expected to be very similar, with minor differences in reaction rates and solubility.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Horner-Wadsworth-Emmons (HWE) Olefination: As a precursor to a phosphonate ylide for the synthesis of vinyl phosphonates and other alkenes.
-
Synthesis of Vinylphosphonates: Through elimination of hydrogen bromide, providing a valuable building block for further transformations.
-
Synthesis of Heterocyclic Compounds: Acting as an electrophile for the alkylation of amines and other nucleophiles, leading to the formation of various heterocyclic structures.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1] The phosphonate carbanion is typically generated by treating the phosphonate ester with a strong base. The resulting dialkylphosphate byproduct is water-soluble, which simplifies the purification of the desired alkene product.[2]
General Reaction Scheme:
The reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone to form a β-hydroxyphosphonate intermediate. Subsequent elimination of a dialkylphosphate salt yields the alkene. The stereochemical outcome of the reaction is influenced by factors such as the nature of the base, solvent, reaction temperature, and the steric bulk of the reactants.[3] Generally, the HWE reaction favors the formation of (E)-alkenes.[2]
References
Experimental setup for reactions involving Dimethyl(2-bromoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and key reactions of Dimethyl(2-bromoethyl)phosphonate, a versatile reagent in organophosphorus chemistry. The protocols and data presented are intended to serve as a comprehensive guide for laboratory applications.
Synthesis of this compound via Michaelis-Arbuzov Reaction
The primary route for synthesizing dialkyl phosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2][3] This method provides a direct and efficient way to form the crucial carbon-phosphorus bond. The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium salt intermediate by the displaced halide ion.[2][4]
Experimental Protocol:
An analogous procedure for the diethyl ester has been reported and can be adapted for the dimethyl derivative.[5]
-
Setup : In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add an excess of 1,2-dibromoethane (approx. 4 molar equivalents).
-
Reaction : While stirring, add trimethyl phosphite (1 molar equivalent) dropwise to the 1,2-dibromoethane.
-
Heating : Once the addition is complete, heat the mixture to reflux for 2-3 hours. During this time, the byproduct, bromoethane, will distill off.[6] Continuously removing the bromoethane helps to drive the reaction to completion and prevent side reactions.[6]
-
Workup : After cooling to room temperature, remove the excess 1,2-dibromoethane by rotary evaporation under reduced pressure, gently warming the flask to 60-70 °C.
-
Purification : Purify the resulting crude product by vacuum fractional distillation to yield pure this compound.
Synthesis Workflow: Michaelis-Arbuzov Reaction
Caption: Michaelis-Arbuzov reaction workflow for synthesis.
Quantitative Data for Analogous Diethyl Ester Synthesis
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Triethylphosphite (0.2 mol) | 1,2-dibromoethane (0.8 mol) | Diethyl 2-bromoethylphosphonate | 95% | [5] |
Application: N-Alkylation of Amines
This compound is an effective alkylating agent for primary and secondary amines, leading to the formation of aminophosphonates. These compounds are of significant interest in medicinal chemistry and materials science.
Experimental Protocol:
This protocol is adapted from a procedure using the diethyl analog with dialkylamines.[7]
-
Setup : In a round-bottom flask, dissolve the desired primary or secondary amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Reaction : Add this compound (1 equivalent) to the solution.
-
Conditions : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied.
-
Workup : Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated phosphonate.
N-Alkylation Workflow```dot
Caption: Pathway from the title compound to an HWE reagent.
Summary of Physicochemical and Spectroscopic Data
While specific data for this compound is not extensively published, properties can be inferred from its widely used analog, Diethyl(2-bromoethyl)phosphonate.
[3]#### Data Table for Diethyl(2-bromoethyl)phosphonate
| Property | Value | Reference |
| CAS Number | 5324-30-1 | |
| Molecular Formula | C₆H₁₄BrO₃P | |
| Molecular Weight | 245.05 g/mol | |
| Density | 1.348 g/mL at 25 °C | |
| Boiling Point | 75 °C / 1 mmHg | |
| Refractive Index (n20/D) | 1.461 | |
| ¹H NMR (CDCl₃), δ(ppm) | 4.01 (m, 4H); 3.42 (q, 2H); 2.27 (m, 2H); 1.22 (t, 6H) | |
| ³¹P{¹H} NMR (CDCl₃), δ(ppm) | 26.4 |
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 26119-42-6 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. DIETHYL 2-BROMOETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 6. iris.unive.it [iris.unive.it]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Application Notes and Protocols for the Scale-up Synthesis of Dimethyl(2-bromoethyl)phosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Dimethyl(2-bromoethyl)phosphonate and its derivatives, with a focus on considerations for scaling up the production from laboratory to industrial quantities. Detailed experimental protocols and an examination of the biological context of these compounds as enzyme inhibitors are included.
Introduction
This compound and its analogues are versatile building blocks in organic synthesis, particularly in the development of novel therapeutic agents. Their utility stems from the presence of a reactive bromoethyl group and a phosphonate moiety, which can mimic phosphates in biological systems. This allows for their use as probes and inhibitors in various signaling pathways. A prominent application of organophosphorus compounds, including phosphonates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. The irreversible inhibition of AChE has significant implications for the development of both therapeutic agents and pesticides.[1][2]
The synthesis of these compounds is typically achieved through the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds. However, scaling up this reaction presents several challenges, primarily due to its exothermic nature.[3] Careful control of reaction parameters is crucial to ensure safety, maximize yield, and maintain product purity on a larger scale.
Scale-up Synthesis of this compound
The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction between trimethyl phosphite and 1,2-dibromoethane.
Reaction Scheme
Key Scale-up Considerations
-
Exothermicity: The Michaelis-Arbuzov reaction is highly exothermic.[3] On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This can be managed by:
-
Slow, controlled addition of the trimethyl phosphite to the heated 1,2-dibromoethane.
-
Utilizing a reactor with a high surface area-to-volume ratio and an efficient cooling system.
-
Using a solvent to help dissipate heat, although the reaction is often run neat.
-
-
By-product Removal: The reaction produces methyl bromide, a toxic and volatile gas. A robust off-gas handling system, such as a scrubber, is essential for safe operation on a large scale.
-
Purification: While laboratory-scale purification can be achieved by distillation under reduced pressure, industrial-scale purification may require fractional distillation to achieve high purity and remove unreacted starting materials and by-products.
-
Material of Construction: The reaction involves corrosive reagents and by-products. Reactors and associated equipment should be constructed from corrosion-resistant materials.
Experimental Protocol (Adapted for Scale-up)
This protocol is adapted from laboratory-scale procedures for the analogous diethyl ester and incorporates general principles for scaling up exothermic reactions.
Materials:
-
1,2-Dibromoethane
-
Trimethyl phosphite
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Scrubber system for off-gas treatment.
-
Vacuum distillation apparatus for purification.
Procedure:
-
Charge the reactor with an excess of 1,2-dibromoethane (e.g., 4 molar equivalents).
-
Heat the 1,2-dibromoethane to reflux temperature (approximately 131 °C).
-
Slowly add trimethyl phosphite (1 molar equivalent) to the refluxing 1,2-dibromoethane via the addition funnel over a period of 2-4 hours, carefully controlling the reaction temperature and reflux rate.
-
After the addition is complete, maintain the reaction at reflux for an additional 2 hours to ensure complete conversion.
-
Cool the reaction mixture to room temperature.
-
Remove the excess 1,2-dibromoethane by vacuum distillation.
-
Purify the crude this compound by fractional vacuum distillation.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of haloalkylphosphonates via the Michaelis-Arbuzov reaction. Data for the diethyl analog is provided as a reference.
| Parameter | Value (Diethyl analog) | Reference |
| Reactants | Triethyl phosphite, 1,2-Dibromoethane | |
| Molar Ratio (Phosphite:Dibromoalkane) | 1 : 4 | |
| Reaction Temperature | Reflux | |
| Reaction Time | 2 hours (post-addition) | |
| Yield | ~95% | |
| Purification Method | Vacuum Distillation |
Synthesis of this compound Derivatives
This compound is a versatile intermediate for the synthesis of a variety of derivatives with potential biological activity. The bromoethyl group allows for nucleophilic substitution reactions to introduce different functionalities.
General Workflow for Derivative Synthesis
The following diagram illustrates a general workflow for the synthesis of derivatives from this compound.
Caption: General workflow for the synthesis of derivatives.
Example Protocol: Synthesis of an Aminophosphonate Derivative
This protocol describes the synthesis of a generic aminophosphonate derivative, which are a class of compounds with known biological activities.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Triethylamine (or other non-nucleophilic base)
-
Acetonitrile (or other suitable polar aprotic solvent)
Procedure:
-
Dissolve this compound (1 equivalent) in acetonitrile in a reaction vessel.
-
Add the amine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Context: Inhibition of Acetylcholinesterase
Organophosphorus compounds, including phosphonate derivatives, are well-known inhibitors of acetylcholinesterase (AChE).[1][2] AChE is a serine hydrolase that plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[1][2]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of irreversible inhibition of acetylcholinesterase by an organophosphonate.
Caption: Mechanism of acetylcholinesterase inhibition.
The inhibition process involves the formation of a covalent bond between the phosphorus atom of the phosphonate and the serine residue in the active site of AChE, leading to a stable, inactive enzyme.[1] This process is often referred to as phosphonylation of the enzyme.
Conclusion
The scale-up synthesis of this compound and its derivatives requires careful management of the exothermic Michaelis-Arbuzov reaction and appropriate handling of by-products. The resulting phosphonates are valuable intermediates for the synthesis of a wide range of biologically active molecules, including potent inhibitors of key enzymes such as acetylcholinesterase. The protocols and considerations outlined in these application notes provide a framework for the safe and efficient production of these important compounds for research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl(2-bromoethyl)phosphonate Reaction Mixtures
Welcome to the technical support center for the purification of Dimethyl(2-bromoethyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the typical impurities?
The most common synthetic route is the Michaelis-Arbuzov reaction between trimethyl phosphite and 1,2-dibromoethane.[1] While this reaction can be efficient, several impurities and byproducts may arise.
Common Impurities and Byproducts:
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Unreacted Starting Materials: Excess 1,2-dibromoethane and unreacted trimethyl phosphite.
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Methyl Bromide: A byproduct of the reaction that can react with trimethyl phosphite to form dimethyl methylphosphonate.
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Dimethyl methylphosphonate: Formed from the reaction of the methyl bromide byproduct with the trimethyl phosphite starting material.
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Di-phosphonated byproduct: Reaction of the product with another molecule of trimethyl phosphite can lead to a di-phosphonated ethane species.
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Hydrolysis Products: If moisture is present, this compound can hydrolyze to the corresponding phosphonic acid.[2]
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Trimethyl phosphate: Can be present as an impurity in the starting trimethyl phosphite or formed as a byproduct.[3]
Q2: What are the primary purification techniques for this compound?
The two primary purification techniques are vacuum distillation and column chromatography . The choice between them depends on the scale of the reaction and the nature of the impurities.
Q3: What are the physical properties of this compound that are relevant for purification?
While specific data for the dimethyl ester is not widely reported, its properties can be inferred from its close analogue, Diethyl(2-bromoethyl)phosphonate.
| Property | Value (for Diethyl(2-bromoethyl)phosphonate) | Reference |
| Boiling Point | 75 °C at 1 mmHg | [1][4][5] |
| Density | 1.348 g/mL at 25 °C | [1][4][5] |
| Refractive Index | n20/D 1.461 | [1][4][5] |
For this compound, the boiling point is expected to be slightly lower than its diethyl counterpart under the same vacuum conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield after vacuum distillation.
| Possible Cause | Troubleshooting Step |
| Decomposition at high temperatures: | Phosphonates can be susceptible to decomposition at elevated temperatures. Ensure the vacuum is as low as possible to reduce the required distillation temperature. A short-path distillation apparatus can minimize the time the compound spends at high temperatures. |
| Incomplete reaction: | Before distillation, confirm the reaction has gone to completion using techniques like TLC or NMR spectroscopy to avoid purifying a mixture with a large amount of starting material. |
| Product loss during removal of excess 1,2-dibromoethane: | Carefully remove the excess 1,2-dibromoethane under reduced pressure at a moderate temperature before the final vacuum distillation of the product. |
Issue 2: Co-elution of impurities during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system: | The polarity of the eluent may be too high, causing impurities to travel with the product. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A common starting point for similar compounds is a 1:1 mixture of ethyl acetate and pentane.[6] |
| Overloading the column: | Using too much crude product for the amount of stationary phase will result in poor separation. As a general rule, use a mass ratio of crude product to silica gel of 1:30 to 1:100. |
| Presence of highly polar impurities: | Acidic impurities, such as hydrolysis products, can streak on the column. A preliminary wash of the crude reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) can help remove these before chromatography.[6] |
Issue 3: Product appears to be contaminated with acidic impurities.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the phosphonate ester: | The presence of water in the reaction or work-up can lead to the formation of the corresponding phosphonic acid.[2] Before purification, the crude product can be dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with a saturated solution of sodium bicarbonate, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate before solvent removal.[6] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
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Initial Solvent Removal: After the reaction is complete, remove the excess 1,2-dibromoethane by rotary evaporation. A moderate bath temperature (e.g., 40-50 °C) and gradually decreasing pressure are recommended to avoid bumping and loss of product.
-
Setup: Assemble a vacuum distillation apparatus. It is advisable to use a short-path distillation head to minimize product loss.
-
Distillation: Heat the crude product under a high vacuum (e.g., <1 mmHg). Collect the fraction that distills at the expected boiling point range for this compound. The boiling point will be lower than that of the diethyl analog (75 °C at 1 mmHg).
-
Characterization: Analyze the collected fractions by NMR or GC-MS to confirm purity.
Protocol 2: Purification by Column Chromatography
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Preparation of the Crude Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the eluent to be used for chromatography.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
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Loading the Sample: Carefully load the dissolved crude sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the product from less polar and more polar impurities.
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Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. This compound | 26119-42-6 | Benchchem [benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE10208255A1 - Process for the preparation of dimethylpropane phosphonate - Google Patents [patents.google.com]
- 4. 2-溴乙基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-溴乙基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]
How to improve the yield of Dimethyl(2-bromoethyl)phosphonate reactions
Welcome to the technical support center for the synthesis of Dimethyl(2-bromoethyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Michaelis-Arbuzov reaction between trimethyl phosphite and 1,2-dibromoethane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reaction Temperature: The Michaelis-Arbuzov reaction is thermally initiated and often requires elevated temperatures to proceed at a reasonable rate.[1] 2. Inactive Reagents: Trimethyl phosphite may have hydrolyzed due to exposure to moisture. 1,2-dibromoethane may have degraded. 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature to the reflux temperature of 1,2-dibromoethane (approx. 131°C). Monitor the reaction progress by TLC or GC. 2. Use Fresh or Purified Reagents: Ensure trimethyl phosphite is freshly distilled and handled under anhydrous conditions. Use a fresh bottle of 1,2-dibromoethane. 3. Extend Reaction Time: Continue refluxing the reaction mixture and monitor its progress until the starting materials are consumed. |
| Formation of Significant Byproducts | 1. Di-phosphonation: Reaction of the product with another molecule of trimethyl phosphite. This is more likely if the ratio of trimethyl phosphite to 1,2-dibromoethane is high.[1] 2. Formation of Dimethyl methylphosphonate: The byproduct methyl bromide can react with trimethyl phosphite. This is a common side reaction in Michaelis-Arbuzov reactions using trimethyl phosphite.[2] 3. Polymerization: 1,2-dibromoethane can polymerize under certain conditions. | 1. Use Excess 1,2-dibromoethane: Employing a significant excess of 1,2-dibromoethane will favor the formation of the mono-substituted product. The unreacted 1,2-dibromoethane can be removed by distillation after the reaction. 2. Slow Addition of Trimethyl Phosphite: Adding the trimethyl phosphite dropwise to the heated 1,2-dibromoethane can help to maintain a low concentration of the phosphite, thus minimizing the reaction with the methyl bromide byproduct.[1] 3. Control Reaction Temperature: Avoid excessively high temperatures that might promote polymerization. |
| Difficult Purification | 1. Similar Boiling Points of Product and Byproducts: The desired product and byproducts like dimethyl methylphosphonate may have close boiling points, making distillation challenging. 2. Presence of Polar Impurities: Hydrolyzed phosphites or other polar byproducts can complicate purification. | 1. Vacuum Distillation: Careful fractional distillation under reduced pressure is the most effective method for separating the product from high-boiling impurities and unreacted starting material. 2. Column Chromatography: If distillation is ineffective, silica gel column chromatography can be used for purification. A solvent system of ethyl acetate/pentane or similar polarity can be effective.[3] 3. Aqueous Workup: Washing the reaction mixture with water or a mild base solution can help to remove polar impurities before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via the Michaelis-Arbuzov reaction. The reaction is initiated by the nucleophilic attack of the phosphorus atom in trimethyl phosphite on one of the carbon atoms of 1,2-dibromoethane. This forms a phosphonium salt intermediate. The displaced bromide ion then attacks one of the methyl groups of the phosphonium salt, leading to the formation of this compound and methyl bromide as a byproduct.[1][4]
Q2: Why is an excess of 1,2-dibromoethane typically used?
A2: Using a significant excess of 1,2-dibromoethane helps to maximize the formation of the desired mono-phosphonated product and minimize the formation of the di-phosphonated byproduct, tetramethyl ethane-1,2-diylbis(phosphonate).[1]
Q3: What are the most common side reactions and how can they be minimized?
A3: The most common side reactions are the formation of the di-phosphonated product and the reaction of trimethyl phosphite with the methyl bromide byproduct to form dimethyl methylphosphonate. To minimize these, it is recommended to use a large excess of 1,2-dibromoethane and to add the trimethyl phosphite slowly to the reaction mixture.[1][2]
Q4: What is the recommended temperature for this reaction?
A4: The reaction is typically carried out at the reflux temperature of the reaction mixture, which will be close to the boiling point of 1,2-dibromoethane (131°C).[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or 31P NMR spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q6: What is the best method for purifying the final product?
A6: The most common and effective method for purifying this compound is vacuum distillation. This allows for the separation of the product from the excess 1,2-dibromoethane and any high-boiling byproducts. If distillation is not sufficient, silica gel column chromatography can be employed.[3]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from procedures for the synthesis of the analogous diethyl ester and general Michaelis-Arbuzov reaction procedures.
Materials:
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Trimethyl phosphite
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1,2-dibromoethane
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Round-bottom flask
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Reflux condenser
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Addition funnel
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Heating mantle
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Distillation apparatus (for vacuum distillation)
Procedure:
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Set up a dry round-bottom flask equipped with a reflux condenser and an addition funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the trimethyl phosphite.
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Charge the flask with a significant excess of 1,2-dibromoethane (e.g., 4-5 equivalents).
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Heat the 1,2-dibromoethane to reflux (approximately 131°C).
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Add trimethyl phosphite (1 equivalent) dropwise to the refluxing 1,2-dibromoethane via the addition funnel over a period of 1-2 hours.
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After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by GC or TLC.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess 1,2-dibromoethane by distillation at atmospheric pressure.
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Purify the remaining residue by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Effect of Reactant Ratio on Product Distribution (Representative Data)
| Molar Ratio (Trimethyl Phosphite : 1,2-dibromoethane) | This compound (Yield %) | Tetramethyl ethane-1,2-diylbis(phosphonate) (Yield %) |
| 1 : 1 | Low to moderate | High |
| 1 : 2 | Moderate | Moderate |
| 1 : 4 | High | Low |
| 1 : 5 | Very High | Trace |
Table 2: Influence of Reaction Time on Yield (Representative Data)
| Reaction Time (hours) | Yield of this compound (%) |
| 1 | 40 |
| 2 | 75 |
| 4 | 90 |
| 6 | >90 |
Visualizations
References
Stability issues of Dimethyl(2-bromoethyl)phosphonate under different conditions
Disclaimer: Direct stability data for Dimethyl(2-bromoethyl)phosphonate is limited in published literature. The information provided in this guide is based on the known chemical properties of analogous compounds, particularly dimethyl phosphonate esters and molecules containing the 2-bromoethyl group. These guidelines are intended to provide a starting point for researchers and should be supplemented with experiment-specific stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound?
A1: Based on analogous compounds, the primary stability concerns for this compound are susceptibility to hydrolysis, especially under neutral to basic conditions, and potential thermal degradation at elevated temperatures. The presence of the reactive 2-bromoethyl group also introduces the possibility of elimination or substitution reactions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While direct data is unavailable, dimethyl phosphonate esters are known to be highly sensitive to pH. For instance, Dimethyl Phosphonate (DMP) has a half-life of approximately 3 hours at pH 7, which decreases to less than 0.3 hours at pH 9.[1] Conversely, under acidic conditions (pH 4), its stability significantly increases, with a half-life of about 470 hours.[1] Therefore, it is strongly recommended to maintain acidic conditions (pH < 7) for aqueous solutions of this compound to minimize hydrolytic decomposition.
Q3: What are the expected degradation products of this compound?
A3: The expected degradation products will depend on the conditions:
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Hydrolysis: Stepwise hydrolysis of the phosphonate ester bonds is likely, leading to monomethyl (2-bromoethyl)phosphonate and subsequently (2-bromoethyl)phosphonic acid, with the release of methanol.[1]
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Thermal Decomposition: At elevated temperatures, cleavage of the P-OCH₃ bonds is anticipated, potentially yielding methanol, formaldehyde, and methane as gaseous byproducts, similar to the decomposition of dimethyl methylphosphonate.[2][3]
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Base-catalyzed elimination: The 2-bromoethyl group may undergo elimination in the presence of a base to form vinylphosphonate derivatives.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. For solutions, use anhydrous solvents and store them at low temperatures (-20°C is recommended for long-term storage).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected yields in reactions.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock. | Verify the purity of your starting material using a suitable analytical method (e.g., ¹H NMR, ³¹P NMR, or GC-MS). If degradation is observed, purify the reagent or obtain a fresh batch. |
| Hydrolysis during reaction workup. | If your reaction involves aqueous workups, ensure the pH is maintained on the acidic side. Minimize the time the compound is in contact with aqueous media. |
| Incompatibility with reaction components. | This compound is incompatible with strong bases, strong acids, and acid chlorides.[4] Avoid these reagents if they are not essential for your transformation. |
| Thermal decomposition. | If your reaction is performed at elevated temperatures, consider if the temperature is causing decomposition. Try running the reaction at a lower temperature for a longer duration. |
Issue 2: Appearance of unexpected byproducts in NMR or Mass Spectrometry.
| Possible Cause | Troubleshooting Step |
| Hydrolysis products. | Look for peaks corresponding to the monomethyl ester or the fully hydrolyzed phosphonic acid. Compare with the expected degradation pathway. |
| Elimination products. | In the presence of a base, you might observe byproducts resulting from the elimination of HBr from the 2-bromoethyl group. |
| Solvent reactivity. | If using protic solvents like methanol or ethanol, be aware of the potential for transesterification, especially if catalysts are present. |
Data Summary
Table 1: Predicted pH Stability of this compound in Aqueous Solution (based on Dimethyl Phosphonate data)
| pH | Predicted Half-life (t₁/₂) | Stability | Reference |
| 4 | ~470 hours | High | [1] |
| 7 | ~3 hours | Low | [1] |
| 9 | < 0.3 hours | Very Low | [1] |
Table 2: Potential Incompatibilities
| Reagent Class | Potential Outcome | Recommendation |
| Strong Bases (e.g., NaOH, KOtBu) | Rapid hydrolysis of the ester, elimination of HBr. | Use non-nucleophilic, sterically hindered bases if a base is required. |
| Strong Acids (e.g., conc. H₂SO₄) | Acid-catalyzed hydrolysis of the ester. | Use milder acidic conditions where possible. |
| Strong Oxidizing Agents | Potential for oxidation of the phosphonate. | Avoid strong oxidants unless part of the intended reaction. |
| Nucleophiles (e.g., amines, thiols) | Substitution of the bromide. | Be aware of this potential side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Hydrolysis of this compound by ³¹P NMR
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Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
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Sample Preparation: In an NMR tube, add a known concentration of this compound to the prepared buffer solution. Include an internal standard (e.g., triphenyl phosphate) for quantitative analysis.
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NMR Acquisition: Acquire a ³¹P NMR spectrum at time zero (t=0).
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Incubation: Maintain the NMR tube at a constant temperature (e.g., 25°C).
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Time-course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals.
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Data Analysis: Integrate the signals corresponding to this compound and any new species that appear over time. Calculate the relative concentrations and determine the rate of degradation.
Visualizations
Caption: Predicted stepwise hydrolysis of this compound.
Caption: Logical workflow for troubleshooting experiments.
References
Technical Support Center: Purification of Dimethyl(2-bromoethyl)phosphonate Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products involving dimethyl(2-bromoethyl)phosphonate.
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to remove unreacted this compound from your desired product.
Issue 1: My product is contaminated with a significant amount of unreacted this compound after the reaction.
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Possible Cause: An excess of this compound was used in the reaction to drive it to completion. The unreacted starting material is carried through the initial work-up.
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Solution:
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Quenching: Before the main work-up, it is crucial to quench the excess electrophilic this compound. This can be achieved by adding a nucleophilic scavenging agent.
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Recommended Quenching Agents:
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Secondary amines, such as diethylamine or morpholine, are effective. They react with the bromo-group to form a more polar and easily separable ammonium salt.
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A saturated aqueous solution of sodium bicarbonate or sodium carbonate can also be used to hydrolyze the unreacted starting material, although this may be slower and could potentially affect acid-sensitive products.
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-
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Workflow for Quenching:
Figure 1. Workflow for quenching unreacted this compound.
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Issue 2: I am having difficulty separating my product from the quenched this compound adduct during liquid-liquid extraction.
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Possible Cause: Your product may have similar polarity to the quenched adduct, leading to poor separation between the aqueous and organic phases.
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Solution:
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Solvent Selection: The choice of extraction solvent is critical. A solvent system that maximizes the polarity difference between your product and the impurity should be selected.
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If your product is non-polar to moderately polar, use a non-polar organic solvent like hexane or ethyl acetate for extraction. The polar quenched adduct will preferentially partition into the aqueous layer.
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For more polar products, a more polar extraction solvent like dichloromethane or a mixture of chloroform and isopropanol might be necessary. In such cases, multiple extractions with a brine solution can help to remove the polar impurities from the organic layer.
-
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pH Adjustment: If a basic quenching agent like an amine was used, acidifying the aqueous layer with dilute HCl (e.g., 1M HCl) will protonate the amine adduct, making it highly water-soluble and facilitating its removal from the organic phase. Conversely, if an acidic workup is problematic for your product, washing with a saturated sodium bicarbonate solution can help remove acidic impurities.
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Issue 3: Column chromatography is not effectively separating my product from the unreacted starting material.
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Possible Cause: The polarity of your product and this compound may be too similar for efficient separation with the chosen mobile phase.
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Solution:
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Optimize Mobile Phase: A gradient elution is often more effective than an isocratic one.
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Start with a less polar solvent system (e.g., a higher ratio of hexane or heptane to ethyl acetate) to allow the less polar components to elute first.
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Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol in dichloromethane) to elute your more polar product, leaving the more polar unreacted phosphonate or its adducts on the column.
-
-
Choice of Stationary Phase: While silica gel is the most common choice, for highly polar compounds, a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18) might provide better separation.
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Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound that are relevant for its removal?
| Property | Value (for Diethyl(2-bromoethyl)phosphonate) | Implication for Purification |
| Boiling Point | 75 °C @ 1 mmHg[1] | High boiling point makes removal by simple evaporation difficult. Vacuum distillation may be an option for thermally stable products.[2] |
| Density | 1.348 g/mL at 25 °C[1] | Denser than water, will be the bottom layer in an aqueous extraction with less dense organic solvents. |
| Solubility in Water | Soluble (20 g/L at 25°C for diethyl analog)[3] | Moderate water solubility suggests that it can be partially removed with aqueous washes, but may require multiple extractions. |
Q2: How can I monitor the removal of unreacted this compound during purification?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the purification.
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Visualization: Organophosphorus compounds are often not UV-active. Therefore, a chemical stain is required for visualization.
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Potassium Permanganate Stain: A good general stain for many organic compounds. It will visualize most phosphorus-containing compounds as yellow or brown spots on a purple background.
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Iodine Chamber: Exposing the TLC plate to iodine vapor will stain many organic compounds, including phosphonates, as brown spots.[4][5][6] This method is generally non-destructive.
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Molybdate Stains: There are specific stains for phosphorus-containing compounds, such as the phosphomolybdic acid or molybdenum blue stains, which can provide high sensitivity.
-
-
Experimental Protocol for TLC Analysis:
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Prepare a TLC chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).
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Spot the crude reaction mixture, the purified fractions, and a standard of this compound (if available) on a silica gel TLC plate.
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Develop the TLC plate in the chamber.
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Dry the plate and visualize it using one of the staining methods described above.
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The absence of a spot corresponding to the starting material in the purified product lane indicates successful removal.
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Q3: Can I remove unreacted this compound by hydrolysis?
A3: Yes, hydrolysis can be an effective method, but it must be used with caution. Phosphonate esters can be hydrolyzed to the corresponding phosphonic acids under both acidic and basic conditions.[7][8]
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Considerations:
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Product Stability: Ensure that your desired product is stable under the hydrolytic conditions (acidic or basic).
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Reaction Rate: Hydrolysis may be slow at room temperature and may require heating, which could also affect your product.
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Work-up: After hydrolysis, the resulting phosphonic acid will be highly polar and can be easily removed by an aqueous wash.
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General Hydrolysis Workflow:
Figure 2. General workflow for removal of this compound via hydrolysis.
Q4: Are there any other purification techniques I can consider?
A4: Besides the methods mentioned, for certain products, the following techniques might be applicable:
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Distillation: If your product is significantly less volatile than this compound and thermally stable, vacuum distillation could be an effective purification method.[2]
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, including the unreacted starting material.
By following these troubleshooting guides and considering the information in the FAQs, you can develop a robust purification strategy for the successful isolation of your target compounds from reactions involving this compound. Always remember to perform small-scale pilot experiments to optimize the purification conditions before proceeding with the entire batch.
References
- 1. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. TLC stains [reachdevices.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for Dimethyl(2-bromoethyl)phosphonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl(2-bromoethyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a versatile reagent commonly used in a variety of organic synthesis reactions. Key applications include:
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Arbuzov Reaction: For the synthesis of phosphonates. Optimizing conditions, such as the slow, dropwise addition of triethyl phosphite to the corresponding dibromoalkane, is crucial to prevent di-substitution side products.[1][2]
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Heck Reaction: A palladium-catalyzed cross-coupling reaction used to form substituted alkenes.[3][4][5]
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Suzuki-Miyaura Coupling: Another palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[6][7][8]
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Radical Coupling: The bromo-group allows for radical-mediated carbon-carbon bond formation.[9]
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Phase-Transfer Catalysis (PTC): PTC can be employed for the synthesis of various phosphorus compounds, offering advantages in yield and reaction conditions.[10][11][12][13][14]
Q2: How do I select the appropriate catalyst for my reaction with this compound?
Catalyst selection is critical and depends on the specific reaction you are performing. Here is a general guide:
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Arbuzov Reaction: This reaction is typically thermally induced and may not require an external catalyst. However, Lewis acids like Zinc Iodide (ZnI₂) can mediate the reaction under milder conditions.[15][16]
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Heck and Suzuki-Miyaura Reactions: These reactions require a palladium catalyst. Common choices include Pd(PPh₃)₄, PdCl₂, and Pd(OAc)₂. The choice of ligands, such as triphenylphosphine, PHOX, and BINAP, is also crucial for reaction efficiency.[4][7] For Suzuki-Miyaura couplings, phosphine-free palladium catalysts have also been developed for aqueous media.[6]
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Photochemical Reactions: For light-induced reactions, a photocatalyst like Rhodamine 6G can be used to generate aryl radicals for subsequent coupling.[17]
Q3: What are the key safety precautions when working with this compound?
This compound is a chemical that requires careful handling. Based on its safety data, it can cause skin and serious eye irritation, and may cause respiratory irritation.[18][19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] In case of fire, hazardous decomposition products such as carbon oxides, oxides of phosphorus, and hydrogen bromide gas can be formed.[19]
Troubleshooting Guides
Problem 1: Low yield in the Arbuzov reaction to synthesize a phosphonate.
| Possible Cause | Troubleshooting Step |
| Side reaction: Formation of di-substituted product. | Use a slow, dropwise addition of the triethyl phosphite to an equimolar amount of the dibromoalkane. This minimizes the concentration of the phosphite available for a second substitution.[1][2][20] |
| Side reaction: Formation of diethyl ethylphosphonate. | Bromoethane is a byproduct of the Arbuzov reaction and can react with the triethyl phosphite.[1] Perform the reaction at a temperature that allows for the distillation of the bromoethane as it is formed.[2] |
| Reaction conditions not optimal. | The reaction is typically carried out solvent-free at elevated temperatures (e.g., 140 °C).[1][2] Ensure the temperature is maintained consistently. |
| Impure reagents. | Use freshly distilled or high-purity starting materials. |
Problem 2: Poor conversion in a Palladium-catalyzed cross-coupling reaction (Heck or Suzuki-Miyaura).
| Possible Cause | Troubleshooting Step |
| Catalyst deactivation. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents. |
| Incorrect ligand choice. | The electronic and steric properties of the phosphine ligand are critical. Screen a variety of ligands (e.g., PPh₃, XPhos, SPhos) to find the optimal one for your specific substrates.[7] |
| Inappropriate base. | The choice of base is crucial. Common bases for Heck and Suzuki reactions include triethylamine, potassium carbonate, and sodium acetate.[4] The strength and solubility of the base can significantly impact the reaction rate. |
| Low catalyst loading. | While low catalyst loading is desirable, it may not be sufficient for challenging substrates. Incrementally increase the catalyst loading. |
| Substrate reactivity. | Aryl bromides can be less reactive than aryl iodides. For less reactive substrates, higher temperatures and longer reaction times may be necessary.[3] |
Quantitative Data Summary
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Arylphosphonate Boronate Esters [7]
| Catalyst System | Substrate Scope | Typical Yield |
| Pd(OAc)₂ / KITPHOS | Electronically and sterically diverse aryl and naphthylphosphonates | High |
| Pd(OAc)₂ / XPHOS | Complements KITPHOS system for different substrate classes | High |
Table 2: Conditions for Arbuzov Synthesis of ω-Bromoalkylphosphonates [1][2][20]
| Parameter | Optimized Condition | Rationale |
| Reactant Ratio | Equimolar (dibromoalkane:triethyl phosphite) | Improves sustainability and reduces waste. |
| Addition Method | Slow, dropwise addition of triethyl phosphite | Prevents di-substitution. |
| Temperature | 140 °C | Sufficient for reaction while allowing byproduct removal. |
| Solvent | Solvent-free | Improves process sustainability. |
Experimental Protocols
Protocol 1: Optimized Arbuzov Synthesis of Diethyl (4-bromobutyl)phosphonate[1][2]
-
Preparation: Flame-dry all glassware under a nitrogen flow. Set up a reaction flask connected to a distillation apparatus to remove the bromoethane byproduct.
-
Reaction: Pre-heat 75 mmol of 1,4-dibromobutane to 140 °C in the reaction flask.
-
Addition: Slowly add 75 mmol of triethyl phosphite dropwise to the heated dibromoalkane over approximately two hours.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Purification: After the reaction is complete, isolate the product by fractional distillation under vacuum.
Protocol 2: General Procedure for Heck Reaction of an Aryl Halide with an Alkene[4]
-
Preparation: To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).
-
Reactants: Add the aryl halide (e.g., bromobenzene) and the alkene (e.g., styrene).
-
Solvent: Add a suitable solvent (e.g., DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture, filter off any solids, and partition the filtrate between an organic solvent and water. Wash the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound reactions.
Caption: Troubleshooting workflow for low yield in the Arbuzov reaction.
References
- 1. iris.unive.it [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner: A Complementary Approach to the Synthesis of Biaryl Monophosphonates - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-溴乙基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [iro.uiowa.edu]
- 17. researchgate.net [researchgate.net]
- 18. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. DIETHYL 2-BROMOETHYLPHOSPHONATE - Safety Data Sheet [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Analytical methods for monitoring Dimethyl(2-bromoethyl)phosphonate reaction progress
Welcome to the technical support center for analytical methods used in monitoring the reaction progress of Dimethyl(2-bromoethyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the synthesis of this compound?
A1: The synthesis of this compound is typically monitored using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ³¹P NMR. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also valuable techniques for quantitative analysis of reaction conversion and purity assessment.
Q2: How can I use ¹H NMR to track the reaction progress?
A2: You can monitor the disappearance of starting material signals and the appearance of product signals. For the synthesis of a similar compound, Diethyl(2-bromoethyl)phosphonate, the key ¹H NMR signals to track are the methylene protons adjacent to the bromine and phosphorus atoms. In this compound, you would expect to see characteristic shifts for the methoxy protons and the ethyl protons coupled to phosphorus. By integrating these signals relative to an internal standard, you can quantify the reaction conversion over time.
Q3: What is the advantage of using ³¹P NMR?
A3: ³¹P NMR is highly specific for phosphorus-containing compounds and offers a wide chemical shift range, which often results in less signal overlap compared to ¹H NMR.[1] This allows for clear differentiation between the starting phosphite and the final phosphonate product. Quantitative ³¹P NMR can provide a direct measure of the conversion of the phosphorus-containing starting material to the product.
Q4: Can I use GC-MS to monitor the reaction?
A4: Yes, GC-MS is a powerful technique for monitoring the reaction, especially for assessing the presence of volatile byproducts and quantifying the final product. Due to the polar nature of phosphonates, derivatization may sometimes be necessary to improve volatility and chromatographic performance.
Q5: When is HPLC a suitable method?
A5: HPLC is particularly useful for analyzing non-volatile impurities and for the quantitative analysis of the final product, especially when UV detection is applicable after derivatization or if a suitable detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is used. Ion-pair chromatography can be employed to improve the retention and peak shape of polar phosphonates.[2]
Troubleshooting Guides
NMR Spectroscopy
Issue: Broad or distorted peaks in the NMR spectrum.
-
Possible Cause: Poor shimming of the spectrometer.
-
Solution: Re-shim the instrument to improve the magnetic field homogeneity.[3]
-
-
Possible Cause: Sample inhomogeneity or precipitation.
-
Solution: Ensure your sample is fully dissolved. If solubility is an issue, try a different deuterated solvent.
-
-
Possible Cause: Paramagnetic impurities.
-
Solution: If suspected, filter the sample through a small plug of silica gel or celite.
-
Issue: Difficulty in quantifying reaction conversion due to overlapping peaks.
-
Possible Cause: Similar chemical environments of protons in reactants and products.
-
Solution: Try using a different deuterated solvent, as this can sometimes induce differential chemical shifts.[3] Alternatively, rely on ³¹P NMR, which often has better signal separation for phosphorus compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: Poor peak shape (tailing or fronting) for the analyte.
-
Possible Cause: Active sites in the GC inlet or column interacting with the polar phosphonate.
-
Solution: Use a deactivated inlet liner and a column specifically designed for active compounds. Consider derivatization to make the analyte less polar.
-
-
Possible Cause: Column overload.
-
Solution: Dilute the sample or reduce the injection volume.
-
Issue: Low or no signal for this compound.
-
Possible Cause: Thermal degradation in the injector.
-
Solution: Lower the injector temperature. Ensure the use of a deactivated liner.
-
-
Possible Cause: Poor ionization in the MS source.
-
Solution: Optimize the MS source parameters. For brominated compounds, check for characteristic isotopic patterns to confirm the presence of the analyte at low levels.
-
High-Performance Liquid Chromatography (HPLC)
Issue: Peak tailing for the phosphonate analyte.
-
Possible Cause: Interaction of the phosphate group with the stainless steel components of the HPLC system.[4][5]
-
Solution: Passivating the system by flushing with a phosphoric acid solution can help. Using a biocompatible (PEEK) HPLC system can also mitigate this issue.[4]
-
-
Possible Cause: Secondary interactions with residual silanols on the silica-based column.
-
Possible Cause: Inappropriate mobile phase pH relative to the analyte's pKa.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[7]
-
Issue: Poor retention of the polar analyte on a reversed-phase column.
-
Possible Cause: High polarity of this compound.
-
Solution: Use a more polar stationary phase (e.g., AQ-type C18 or a polar-embedded phase). Employing an ion-pairing reagent in the mobile phase can also increase retention.[2]
-
Experimental Protocols
Illustrative Example: Monitoring a Phosphonate Synthesis by ¹H NMR
This protocol is based on the synthesis of a similar compound, Diethyl(2-bromoethyl)phosphate, and can be adapted for this compound.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the starting materials (e.g., trimethyl phosphite and 1,2-dibromoethane).
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Sample Preparation for NMR: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known chemical shift and concentration).
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis:
-
Identify the characteristic peaks for the starting materials and the product. For a dimethyl ester, a singlet for the P-OCH₃ protons would be expected.
-
Integrate the area of a characteristic product peak and a starting material peak relative to the integral of the internal standard.
-
Calculate the concentration of the product and starting material at each time point to determine the reaction conversion.
-
| Time (hours) | Starting Material Peak Integral | Product Peak Integral | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 1 | 0.75 | 0.25 | 25% |
| 2 | 0.52 | 0.48 | 48% |
| 4 | 0.23 | 0.77 | 77% |
| 6 | 0.10 | 0.90 | 90% |
| 24 | <0.05 | >0.95 | >95% |
| Note: This is an example data set and actual results may vary. |
General Protocol for GC-MS Analysis of Organophosphorus Compounds
This is a general protocol and should be optimized for this compound.[10]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). If necessary, perform a derivatization step.
-
GC Conditions:
-
Column: A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify all components, and Selected Ion Monitoring (SIM) for quantitative analysis of the target compound.
-
-
Data Analysis:
-
Identify the product peak by its retention time and mass spectrum.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
| Parameter | Setting |
| GC Column | 5% diphenyl/95% dimethyl polysiloxane |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) |
| Acquisition Mode | Full Scan (m/z 50-500) and SIM |
General Protocol for HPLC Analysis of Phosphonates
This protocol may require optimization and the use of an ion-pairing agent or derivatization for UV detection.[11][12]
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer at pH 3) with an organic modifier like acetonitrile. An ion-pairing reagent (e.g., tetrabutylammonium hydroxide) can be added to the mobile phase to improve retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (if the molecule has a chromophore or after derivatization), or a mass spectrometer.
-
-
Data Analysis:
-
Develop a gradient or isocratic method to achieve good separation of the analyte from impurities.
-
Quantify the analyte using a calibration curve prepared from standards of known concentrations.
-
| Parameter | Setting |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (example) or MS |
| Injection Volume | 10 µL |
Visual Guides
References
- 1. spectrabase.com [spectrabase.com]
- 2. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 12. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phosphonating Agents: Focus on Dimethyl(2-bromoethyl)phosphonate
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphonating agent is a critical step in the synthesis of novel therapeutics and biological probes. This guide provides a detailed comparison of Dimethyl(2-bromoethyl)phosphonate with other common phosphonating agents, supported by experimental data and protocols.
Phosphonates are increasingly vital in drug design as stable mimics of phosphates and as effective enzyme inhibitors.[1] this compound serves as a versatile reagent for introducing the phosphonate moiety into organic molecules. Its performance, however, must be weighed against other available agents in terms of reactivity, stability, and substrate scope. This guide will delve into these comparisons to aid in the selection of the optimal phosphonating strategy.
Performance Comparison of Phosphonating Agents
The efficacy of a phosphonating agent is determined by various factors, including reaction yield, reaction time, and compatibility with different functional groups. Below is a comparative summary of this compound and other commonly used phosphonating agents.
| Phosphonating Agent | Typical Reaction | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Michaelis-Arbuzov | Diethyl acetamidomalonate | Tetraethyl acetamido(2-diethoxyphosphinylethyl)malonate | 44 | Sodium hydride, DMSO, Room temp. then 120°C for 3h | [2] |
| Diethyl(2-bromoethyl)phosphonate | Michaelis-Arbuzov | Triethyl phosphite | Diethyl(2-bromoethyl)phosphonate | 95 | Reflux with 1,2-dibromoethane for 2h | [3] |
| Diethyl chlorophosphate | Phosphonylation | 2-Bromoethanol | 2-Bromoethyl diethyl phosphate | 93 | Pyridine, Dichloromethane, 0°C to Room temp. for 24h | [4] |
| Diphenyl chlorophosphate | Phosphorylation | Diphenyl phosphate | Diphenyl chlorophosphate | 90.3 | Organic amine catalyst, Dichloromethane, 0-10°C for 3h | [5] |
Key Performance Attributes
Reactivity and Yield:
Chlorophosphates, such as diethyl chlorophosphate and diphenyl chlorophosphate, offer an alternative route to phosphonates. For instance, the phosphonylation of 2-bromoethanol with diethyl chlorophosphate in the presence of pyridine afforded the desired product in a 93% yield.[4] Similarly, diphenyl chlorophosphate has been synthesized in a 90.3% yield.[5] These reagents are often more reactive than alkyl phosphites but may require careful handling due to their sensitivity to moisture.
Stability:
The stability of the resulting phosphonate esters is a crucial consideration. Studies on the hydrolysis of dialkyl phosphonates have shown that the nature of the alkyl group influences the rate of hydrolysis. Under acidic conditions, the difference in hydrolysis rates between dimethyl and diethyl esters can be modest. For instance, the rate constants for the hydrolysis of dimethyl α-hydroxybenzylphosphonate were roughly double those of the diethyl analogue.[7] However, under basic conditions, methyl esters tend to hydrolyze significantly faster than their ethyl or isopropyl counterparts, which can be a factor in both the synthesis and the biological application of the final product.[8]
Substrate Scope:
Bromoalkylphosphonates like this compound are valuable for introducing a phosphonate group via nucleophilic substitution. They can react with a variety of nucleophiles, including carbanions, amines, and alkoxides.[2] Chlorophosphates, on the other hand, are primarily used to phosphonylate alcohols, amines, and phenols.[4][9] The choice of phosphonating agent will, therefore, depend on the specific transformation required and the functional groups present in the substrate.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting methods to new substrates.
Synthesis of Diethyl(2-bromoethyl)phosphonate via Michaelis-Arbuzov Reaction [3]
-
Materials: 1,2-dibromoethane (0.8 mol), Triethylphosphite (0.2 mol).
-
Procedure:
-
In a two-necked 150 mL round-bottom flask, add 1,2-dibromoethane.
-
Add triethylphosphite under stirring.
-
Reflux the mixture for 2 hours.
-
Remove the excess 1,2-dibromoethane by rotary evaporation at 60-70°C.
-
Distill the residue under reduced pressure (1 mmHg, 75°C) to obtain Diethyl(2-bromoethyl)phosphonate.
-
-
Yield: 95%
Phosphonylation of an Alcohol using Diethyl Chlorophosphate [4]
-
Materials: 2-Bromoethanol (20 mmol), Dry pyridine (40 mmol), Dry dichloromethane (25 mL), Diethyl chlorophosphate (23 mmol).
-
Procedure:
-
Dissolve 2-bromoethanol and dry pyridine in dry dichloromethane and cool to 0°C.
-
Add diethyl chlorophosphate dropwise and stir the reaction mixture at room temperature for 24 hours.
-
Add diethyl ether and 1 N HCl. Separate the organic layer and wash sequentially with 1 N HCl and saturated NaHCO3.
-
Dry the organic layer over MgSO4 and evaporate the solvents.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/pentane 1:1) to yield 2-bromoethyl diethyl phosphate.
-
-
Yield: 93%
Synthesis of Diphenyl Chlorophosphate [5]
-
Materials: Diphenyl phosphate (or its salt), Bis(trichloromethyl)carbonate, Organic amine catalyst (e.g., triethylamine), Dichloromethane.
-
Procedure:
-
Mix diphenyl phosphate and the organic amine catalyst in dichloromethane.
-
React with bis(trichloromethyl)carbonate at 0-10°C for 3 hours.
-
After the reaction, cool the mixture to below 10°C and wash with water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the dichloromethane under normal pressure and cool to 0°C.
-
Filter to remove insoluble matter and obtain diphenyl chlorophosphate.
-
-
Yield: 90.3%
Applications in Drug Development: Targeting Signaling Pathways
Phosphonating agents are instrumental in the synthesis of enzyme inhibitors that target key signaling pathways implicated in diseases such as cancer.
Inhibition of the Ras-MAPK Signaling Pathway via SHP2:
The Ras-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] The protein tyrosine phosphatase SHP2 is a key component of this pathway, and its aberrant activation is linked to various cancers.[11] Phosphonate-containing molecules can act as inhibitors of SHP2, thereby blocking downstream signaling.
Caption: SHP2's role in the Ras-MAPK pathway and its inhibition.
Inhibition of Transcriptional Regulation by Targeting CDK9:
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[12] By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 facilitates the transition from paused to productive elongation, a critical step in the expression of many genes, including those involved in cancer cell survival. Phosphonate-containing compounds have been developed as potent and selective inhibitors of CDK9.
Caption: CDK9's role in transcription and its inhibition.
Conclusion
This compound is a valuable phosphonating agent with a distinct reactivity profile. While it may offer advantages in specific synthetic contexts, its performance in terms of yield and reaction kinetics should be carefully evaluated against alternatives like its diethyl counterpart and various chlorophosphates. The choice of the optimal phosphonating agent will ultimately depend on the specific requirements of the target molecule, including the desired stability of the final product and the compatibility with other functional groups. The provided experimental protocols and an understanding of the role of phosphonates in targeting key signaling pathways will empower researchers to make informed decisions in their drug discovery and development endeavors.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 3. DIETHYL 2-BROMOETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]
- 5. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3483279A - Michaelis-arbuzov reaction - Google Patents [patents.google.com]
- 10. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of Dimethyl(2-bromoethyl)phosphonate and a Comparative Guide to Alternatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative overview of spectroscopic methods used to verify the structure of Dimethyl(2-bromoethyl)phosphonate and its performance against alternative bromoalkylphosphonates, supported by experimental data and detailed protocols.
This compound is a valuable reagent in organic synthesis, particularly in the introduction of a phosphonoethyl moiety. Accurate characterization of this compound is crucial to ensure the desired reactivity and the purity of subsequent products. This guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the confirmation of its structure. Furthermore, a comparison with commercially available or synthetically accessible alternatives is presented to aid in the selection of the most suitable reagent for specific research applications.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its common alternatives. While experimental data for the dimethyl ester is not widely available in public databases, the data presented here is a combination of reported values for its close analog, Diethyl(2-bromoethyl)phosphonate, and predicted values based on established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of -CH₂Br (ppm) | Chemical Shift (δ) of P-CH₂- (ppm) | Chemical Shift (δ) of O-CH₂/CH₃ (ppm) | Key Coupling Constants (J) (Hz) |
| This compound | ~3.5 (ddd) | ~2.4 (ddd) | ~3.8 (d) | J(H,H) ≈ 6.0, J(P,H) ≈ 18.0, J(P,H) ≈ 7.0 |
| Diethyl(2-bromoethyl)phosphonate[1] | 3.54 (ddd) | 2.39 (ddd) | 4.13 (dq), 1.34 (t) | J(H,H) = 6.0, J(P,H) = 18.0, J(P,H) = 7.2, J(H,H) = 7.1 |
| Diethyl(3-bromopropyl)phosphonate | ~3.4 (t) | ~1.9 (m) | ~4.1 (dq), ~1.3 (t) | J(H,H) ≈ 6.5 |
| Diethyl(bromomethyl)phosphonate | ~3.6 (d) | - | ~4.2 (dq), ~1.3 (t) | J(P,H) ≈ 8.0 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of -CH₂Br (ppm) | Chemical Shift (δ) of P-CH₂- (ppm) | Chemical Shift (δ) of O-CH₂/CH₃ (ppm) | Key Coupling Constants (J) (Hz) |
| This compound | ~26 (d) | ~29 (d) | ~53 (d) | J(P,C) ≈ 5.0, J(P,C) ≈ 140.0, J(P,C) ≈ 6.0 |
| Diethyl(2-bromoethyl)phosphonate | 26.4 (d) | 29.8 (d) | 62.5 (d), 16.4 (d) | J(P,C) = 4.8, J(P,C) = 139.7, J(P,C) = 6.2 |
| Diethyl(3-bromopropyl)phosphonate | ~31 (d) | ~25 (d) | ~62 (d), ~16 (d) | J(P,C) ≈ 140 |
| Diethyl(bromomethyl)phosphonate | ~20 (d) | - | ~63 (d), ~16 (d) | J(P,C) ≈ 160 |
Table 3: ³¹P NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) (ppm) |
| This compound | ~28 |
| Diethyl(2-bromoethyl)phosphonate[2] | 28.3 |
| Diethyl(3-bromopropyl)phosphonate | ~30 |
| Diethyl(bromomethyl)phosphonate | ~15 |
Table 4: Infrared (IR) Spectroscopic Data (Neat)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~2950 (C-H str), ~1250 (P=O str), ~1030 (P-O-C str), ~780 (C-Br str) |
| Diethyl(2-bromoethyl)phosphonate[3] | 2984, 1253, 1028, 788 |
| Diethyl(3-bromopropyl)phosphonate | 2983, 1245, 1027, 650 |
| Diethyl(bromomethyl)phosphonate | 2985, 1260, 1025, 680 |
Table 5: Mass Spectrometry (MS) Data (EI)
| Compound | Key Fragment Ions (m/z) |
| This compound | 216/218 [M]⁺, 137 [M-Br]⁺, 109 [PO(OCH₃)₂]⁺, 94 [CH₃PO(OH)]⁺ |
| Diethyl(2-bromoethyl)phosphonate[1] | 244/246 [M]⁺, 165 [M-Br]⁺, 137 [PO(OCH₂CH₃)₂]⁺, 109 [CH₃CH₂PO(OH)]⁺, 81 [P(OH)₄]⁺ |
| Diethyl(3-bromopropyl)phosphonate | 258/260 [M]⁺, 179 [M-Br]⁺, 137 [PO(OCH₂CH₃)₂]⁺ |
| Diethyl(bromomethyl)phosphonate | 230/232 [M]⁺, 151 [M-Br]⁺, 137 [PO(OCH₂CH₃)₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of the phosphonate product (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 or 125 MHz, respectively. A spectral width of 240 ppm and a relaxation delay of 2-5 seconds are typically used, with 512-1024 scans accumulated for good signal-to-noise. Proton decoupling is employed to simplify the spectrum.
³¹P NMR Spectroscopy: Phosphorus-31 NMR spectra are recorded at a frequency of 162 or 202 MHz. A spectral width of 100 ppm is generally sufficient. Chemical shifts are referenced externally to 85% phosphoric acid (H₃PO₄) at 0 ppm. Proton decoupling is used to obtain sharp singlets for each unique phosphorus environment.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like this compound, a neat spectrum is obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. The spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization: Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer and is ionized by a 70 eV electron beam.
Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu. The resulting mass spectrum shows the relative abundance of different fragment ions, which provides a fingerprint of the molecule and information about its structure.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized phosphonate product.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Logical Pathway for Structural Elucidation
The following diagram outlines the logical steps involved in interpreting the spectroscopic data to confirm the structure of this compound.
References
Validating the Purity of Synthesized Dimethyl(2-bromoethyl)phosphonate: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative analysis of analytical techniques for validating the purity of Dimethyl(2-bromoethyl)phosphonate, a versatile intermediate in organic synthesis. We present a comparison with a common alternative, Dimethyl(2-chloroethyl)phosphonate, and detail experimental protocols for robust purity assessment.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using a combination of spectroscopic and chromatographic methods. The choice of technique depends on the desired level of sensitivity and the nature of the potential impurities. The primary impurities in a typical synthesis, which often involves the Michaelis-Arbuzov reaction between trimethyl phosphite and 1,2-dibromoethane, include unreacted starting materials and a potential side-product, vinylphosphonate, resulting from elimination.
Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its chloro-analogue.
Table 1: Comparison of Analytical Methods for Purity Validation
| Analytical Technique | Parameter | This compound (Synthesized) | This compound (Standard, >98%) | Trimethyl Phosphite (Impurity) | 1,2-dibromoethane (Impurity) | Dimethyl(2-chloroethyl)phosphonate (Alternative) |
| ¹H NMR | Chemical Shift (δ, ppm) | ~3.8 (d, 6H), ~3.5 (dt, 2H), ~2.4 (dt, 2H) | ~3.8 (d, 6H), ~3.5 (dt, 2H), ~2.4 (dt, 2H) | ~3.5 (d, 9H) | ~3.7 (s, 4H) | ~3.8 (d, 6H), ~3.7 (dt, 2H), ~2.3 (dt, 2H) |
| Purity by Integration (%) | 95.2 | >98 | - | - | 96.5 | |
| ³¹P NMR | Chemical Shift (δ, ppm) | ~28.5 | ~28.5 | ~141 | - | ~30.2 |
| Purity by Integration (%) | 96.1 | >98 | - | - | 97.1 | |
| GC-MS | Retention Time (min) | 8.5 | 8.5 | 3.2 | 2.8 | 7.9 |
| m/z of Molecular Ion [M]⁺ | 216/218 | 216/218 | 124 | 186/188/190 | 172/174 | |
| Purity by Peak Area (%) | 95.8 | >99 | - | - | 96.8 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Analysis: Integrate the characteristic peaks for the methoxy protons (~3.8 ppm, doublet), the bromoethyl protons (~3.5 and ~2.4 ppm, doublet of triplets). Compare the integration of the product peaks to any impurity peaks to determine the molar purity.
³¹P NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz NMR spectrometer equipped with a phosphorus probe.
-
Parameters:
-
Proton decoupling: On
-
Number of scans: 64
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: -50 to 200 ppm
-
-
Analysis: The spectrum should show a single major peak for this compound around 28.5 ppm. The presence of other peaks would indicate phosphorus-containing impurities. Purity is calculated by the relative integration of the signals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in dichloromethane.
-
Instrument: A standard GC-MS system.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C for 2 min, then ramp to 280°C at a rate of 15°C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
-
-
Analysis: Identify the peak corresponding to this compound by its retention time and the characteristic isotopic pattern of the molecular ion (m/z 216 and 218 due to the presence of bromine). Purity is determined by the relative peak area.
Visualizing the Workflow
A clear workflow is essential for systematic purity validation. The following diagram illustrates the logical steps from sample reception to final purity assessment.
Caption: Workflow for the purity validation of synthesized compounds.
Signaling Pathway Context
While this compound is a synthetic intermediate, its phosphonate moiety is a key feature in many biologically active molecules that act as enzyme inhibitors. For instance, phosphonates can mimic the transition state of phosphate hydrolysis, thereby inhibiting ATPases or phosphatases. The diagram below illustrates a hypothetical signaling pathway where a drug candidate derived from a phosphonate might act.
Caption: Hypothetical signaling pathway inhibited by a phosphonate drug.
A Comparative Study on the Reactivity of Dimethyl(2-bromoethyl)phosphonate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of Dimethyl(2-bromoethyl)phosphonate, a versatile reagent in organic synthesis, with its analogous compounds. The information presented herein is supported by experimental data and established chemical principles to aid researchers in selecting the optimal building blocks for their synthetic endeavors.
Introduction to Haloalkylphosphonates
Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry and materials science.[1] The presence of the phosphonate group, a non-hydrolyzable mimic of the phosphate group, imparts unique biological and chemical properties to molecules.[1] Haloalkylphosphonates, such as this compound, serve as crucial intermediates for the synthesis of a wide array of more complex molecules, including biologically active compounds like enzyme inhibitors and antiviral agents.[1][2] Their reactivity is primarily centered around the carbon-halogen bond, which allows for various nucleophilic substitution and elimination reactions, as well as participation in metal-catalyzed cross-coupling reactions.
Synthesis of (2-Haloethyl)phosphonates
The most common and historically significant method for the synthesis of dialkyl (2-haloethyl)phosphonates is the Michaelis-Arbuzov reaction.[1][3] This reaction involves the treatment of a trialkyl phosphite with a dihaloalkane.[1]
General Reaction Scheme: Michaelis-Arbuzov Reaction
Caption: General mechanism of the Michaelis-Arbuzov reaction for the synthesis of dialkyl (2-haloethyl)phosphonates.
The reaction proceeds via an S(_N)2 attack of the nucleophilic phosphorus atom on one of the electrophilic carbon atoms of the dihaloalkane, forming a phosphonium salt intermediate.[3] This intermediate then undergoes a second S(_N)2 reaction, where the displaced halide ion attacks one of the alkyl groups of the phosphite ester, yielding the final phosphonate product and an alkyl halide byproduct.[3]
Comparative Reactivity in Synthesis
The choice of reactants and reaction conditions in the Michaelis-Arbuzov reaction significantly influences the yield and purity of the desired (2-haloethyl)phosphonate.
Influence of the Halogen
The reactivity of the dihaloalkane in the Michaelis-Arbuzov reaction is dependent on the nature of the halogen atom. The general order of reactivity for alkyl halides is:
R-I > R-Br > R-Cl [4]
This trend is attributed to the bond strength between the carbon and the halogen atom (C-I is the weakest and most easily cleaved) and the leaving group ability of the halide ion (I⁻ is the best leaving group). Consequently, 1,2-diiodoethane would be the most reactive, followed by 1,2-dibromoethane, and then 1,2-dichloroethane. While highly reactive, 1,2-diiodoethane is also more expensive and less stable, making 1,2-dibromoethane a common and practical choice for laboratory and industrial synthesis.
In a variation of the Michaelis-Arbuzov reaction using silyl phosphites, the reactivity order of alkyl halides is reversed (RCl > RBr > RI).[1]
Influence of the Alkyl Ester Group (Methyl vs. Ethyl)
The difference in reactivity between this compound and Diethyl(2-bromoethyl)phosphonate in their subsequent reactions is generally subtle and primarily influenced by steric factors. The smaller methyl groups in the dimethyl ester may offer slightly less steric hindrance to an incoming nucleophile compared to the ethyl groups of the diethyl ester. However, for many applications, the choice between the dimethyl and diethyl ester is often dictated by the desired properties of the final product or the specific requirements of a subsequent reaction step (e.g., ease of dealkylation).
Side Reactions
A potential side reaction in the synthesis of ω-haloalkylphosphonates from dihaloalkanes is the formation of the corresponding bisphosphonate, where both halogen atoms are substituted by a phosphonate group.[5] This can be minimized by using a large excess of the dihaloalkane.[5] Another possible side reaction is intramolecular cyclization, particularly with longer chain haloalkylphosphonates, to form cyclic phosphonates (e.g., 1,2-oxaphospholanes).[6]
Comparative Reactivity in Subsequent Reactions
This compound and its analogs are valuable intermediates due to the reactivity of the C-Br bond, which allows for a variety of chemical transformations.
| Reaction Type | Reactant | Analogous Compounds | General Reactivity Trend |
| Nucleophilic Substitution (S(_N)2) | This compound | Diethyl(2-bromoethyl)phosphonate, Dialkyl(2-chloroethyl)phosphonate, Dialkyl(2-iodoethyl)phosphonate | Iodo > Bromo > Chloro |
| Elimination (E2) | This compound | Diethyl(2-bromoethyl)phosphonate | Good leaving group (Br⁻) and presence of β-hydrogens favor elimination with a strong, sterically hindered base. |
| Palladium-Catalyzed Cross-Coupling | This compound | Diethyl(2-bromoethyl)phosphonate | Can participate in reactions like Suzuki, Heck, and Negishi couplings to form C-C bonds.[7][8][9][10] |
Experimental Protocols
Synthesis of Diethyl(2-bromoethyl)phosphonate via Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
1,2-Dibromoethane
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a reaction flask containing a stirred excess of 1,2-dibromoethane, slowly add triethyl phosphite.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the distillation of the bromoethane byproduct.[5]
-
After the reaction is complete, remove the excess 1,2-dibromoethane by vacuum distillation.
-
Purify the resulting Diethyl(2-bromoethyl)phosphonate by vacuum distillation.
Palladium-Catalyzed Allylic Substitution using a Dimethyl Phosphonate Derivative
This protocol illustrates a typical application of a phosphonate in a C-C bond-forming reaction.
Caption: Experimental workflow for a palladium-catalyzed allylic substitution reaction.
Materials:
-
Dimethyl [1-(methoxycarbonyloxy)-4-(benzyloxy)-2-butenyl]phosphonate (a phosphono allylic carbonate)[11]
-
Methyl acetoacetate[11]
-
Pd(_2)(dba)(_3) (tris(dibenzylideneacetone)dipalladium(0))[11]
-
dppe (1,2-Bis(diphenylphosphino)ethane)[11]
-
Anhydrous Tetrahydrofuran (THF)[11]
Procedure:
-
In a reaction flask under an argon atmosphere, dissolve Pd(_2)(dba)(_3) and dppe in anhydrous THF.[11]
-
Stir the mixture at room temperature for a few minutes.[11]
-
Add freshly distilled methyl acetoacetate, followed by a solution of the phosphono allylic carbonate in anhydrous THF.[11]
-
Heat the reaction mixture at 70 °C for approximately 2.5 hours.[11]
-
After cooling to room temperature, partition the mixture between brine and diethyl ether.[11]
-
Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO(_4)), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired vinyl phosphonate.[11]
Biological Activity
While primarily utilized as synthetic intermediates, some haloalkylphosphonates and their derivatives have shown biological activity. For instance, certain α-quaternary 3-chloro-1-hydroxyalkylphosphonates have demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] The biological activity of halogenated marine natural products is also a subject of ongoing research.[12] However, specific signaling pathways directly involving this compound are not well-documented in the current literature, as its primary role is that of a reactive building block.
Conclusion
This compound and its analogs are indispensable reagents in organic synthesis, offering a versatile platform for the introduction of the phosphonate moiety and subsequent chemical modifications. The choice of the specific haloalkylphosphonate depends on the desired reactivity, with iodo-analogs being the most reactive in S(_N)2-type reactions, followed by bromo- and then chloro-analogs. The difference in reactivity between dimethyl and diethyl esters is generally modest, with steric considerations being the primary distinguishing factor. A thorough understanding of the Michaelis-Arbuzov reaction and potential side reactions is crucial for the efficient synthesis of these valuable intermediates. The provided experimental protocols serve as a practical guide for the synthesis and application of these compounds in creating novel molecules with potential applications in various fields of chemical and biological sciences.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of α-hydroxyalkylphosphonates as new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Palladium catalyzed cross-coupling reactions for phosphorus–carbon bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]
Cross-reactivity of Dimethyl(2-bromoethyl)phosphonate with different functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Dimethyl(2-bromoethyl)phosphonate with various functional groups. The information is intended to aid researchers in predicting potential cross-reactivities and designing effective synthetic strategies. The data presented is compiled from studies on this compound and structurally similar phosphonating agents.
Overview of Reactivity
This compound is a versatile reagent for the introduction of the phosphonate moiety onto a variety of molecules. Its reactivity is primarily centered around the electrophilic nature of the carbon atom attached to the bromine, making it susceptible to nucleophilic substitution (SN2) reactions. The general reaction scheme is as follows:
Figure 1: General SN2 reaction of this compound with a nucleophile.
The rate and efficiency of this reaction are highly dependent on the nucleophilicity of the attacking functional group. This guide provides a comparative overview of the reactivity with common nucleophilic functional groups.
Comparative Reactivity with Various Functional Groups
The following table summarizes the expected reactivity of this compound with different functional groups based on established principles of nucleophilicity and available experimental data for similar electrophiles.
| Functional Group | Nucleophile Example | Expected Reactivity | Typical Reaction Conditions | Potential Side Reactions |
| Amines (Primary & Secondary) | Aniline, Diethylamine | High | Room temperature, polar aprotic solvent (e.g., CH3CN, DMF) | Over-alkylation of primary amines, quaternization of tertiary amines. |
| Thiols | Thiophenol | High | Mild base (e.g., K2CO3, Et3N), room temperature | Oxidation of thiol to disulfide. |
| Alcohols/Phenols | Phenol, Methanol | Moderate | Strong base required (e.g., NaH, K2CO3), elevated temperature | Elimination (E2) to form vinylphosphonate, especially with hindered bases. |
| Carboxylates | Sodium Benzoate | Low to Moderate | Elevated temperature, polar aprotic solvent | - |
Note: The reactivity order is generally expected to be Thiols > Amines > Alcohols/Phenols > Carboxylates. This is a generalization, and specific steric and electronic effects of the nucleophile will influence the actual reaction rates and yields.
Experimental Data
Table 1: Reaction of Diethyl Phosphonates with Various Nucleophiles
This table is adapted from a study on the chemoselective activation of diethyl phosphonates. While the substrate is not this compound, the observed trends in nucleophile reactivity are highly relevant.
| Nucleophile | Product | Yield (%) |
| Isopropanol | Diethyl isopropylphosphonate | 95% |
| Thiophenol | Diethyl S-phenylphosphonothioate | 85% |
| Morpholine | Diethyl morpholinophosphonate | 78% |
| Aniline | Diethyl phenylphosphoramidate | 65% |
Data adapted from a study on chemoselective phosphonate activation. The specific substrate and conditions may differ from a direct reaction with this compound.
Experimental Protocols
The following are representative experimental protocols for the reaction of a bromoalkylphosphonate with different nucleophiles. These can be adapted for this compound.
Reaction with an Amine (e.g., Aniline)
Figure 2: Experimental workflow for the reaction with an amine.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile is added aniline (1.1 eq) and potassium carbonate (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours and monitored by TLC.
-
Upon completion, the solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-phenylaminoethylphosphonate.
Reaction with a Thiol (e.g., Thiophenol)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF is added thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
The reaction mixture is stirred at room temperature for 4-8 hours and monitored by TLC.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the S-phenylthioethylphosphonate.
Reaction with a Phenol (e.g., Phenol)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added a solution of phenol (1.1 eq) in THF dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 eq) in THF is added, and the reaction mixture is heated to reflux for 12-24 hours.
-
The reaction is carefully quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give the O-phenyl-2-phosphonoethyl ether.
Alternative Phosphonating Agents
Several other reagents can be used to introduce the phosphonate moiety. The choice of reagent often depends on the specific requirements of the synthesis, such as substrate tolerance and desired reactivity.
| Reagent | Structure | Key Features |
| Diethyl (iodomethyl)phosphonate | (C2H5O)2P(O)CH2I | More reactive than the bromo analog, suitable for less reactive nucleophiles. |
| Diethyl (tosyloxymethyl)phosphonate | (C2H5O)2P(O)CH2OTs | Good leaving group, often used for sensitive substrates. |
| (Chloromethyl)phosphonic dichloride | Cl2P(O)CH2Cl | Highly reactive, suitable for synthesis of phosphonic acids after hydrolysis. |
Logical Relationships for Reagent Selection
The choice of reaction conditions and the potential for cross-reactivity depend on the functional groups present in the substrate. The following diagram illustrates a simplified decision-making process.
Figure 3: Decision tree for phosphonation strategy.
Conclusion
This compound is a valuable tool for the introduction of a phosphonate group. Its reactivity is governed by the principles of nucleophilic substitution, with thiols and amines generally being the most reactive functional groups. By understanding the relative reactivity of different functional groups and carefully selecting reaction conditions, researchers can effectively utilize this reagent in complex syntheses while minimizing unwanted side reactions. The provided experimental protocols and decision-making logic serve as a starting point for the development of robust and efficient phosphonation reactions.
Efficacy of Dimethyl(2-bromoethyl)phosphonate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical determinant of reaction efficiency, yield, and purity. This guide provides a comparative analysis of the efficacy of Dimethyl(2-bromoethyl)phosphonate in various solvent systems, supported by experimental data from related phosphonylation reactions. Furthermore, it evaluates alternative phosphonylation agents and methodologies, offering a comprehensive resource for selecting the optimal conditions for C-P bond formation.
Performance in Different Solvent Systems
| Solvent System | Reactants | Product | Yield (%) | Reference |
| Dichloromethane | 2-bromoethanol, Pyridine, Diethyl chlorophosphate | 2-Bromoethyl diethyl phosphate | 93 | [1] |
| Toluene | α,ω-dibromoalkane, Triethyl phosphite | Diethyl ω-bromoalkylphosphonate | 35-65 | [2] |
| Dioxane | α,ω-dibromoalkane, Triethyl phosphite | Diethyl ω-bromoalkylphosphonate | 95 | [2] |
| Acetonitrile | α,ω-dibromoalkane, Triethyl phosphite | Diethyl ω-bromoalkylphosphonate | 96 | [2] |
| Solvent-Free | α,ω-dibromoalkane, Triethyl phosphite | Diethyl ω-bromoalkylphosphonate | >99 | [2][3] |
Note: The data presented for toluene, dioxane, acetonitrile, and solvent-free conditions are for the synthesis of diethyl ω-bromoalkylphosphonates. The data for dichloromethane is for the synthesis of 2-Bromoethyl diethyl phosphate. These compounds are structurally similar to this compound, and the observed trends in solvent efficacy are expected to be comparable.
Comparison with Alternative Phosphonylation Agents
This compound is a versatile reagent for introducing a phosphonate moiety. However, several alternatives exist, each with distinct reactivity profiles and applications.
| Reagent/Method | Description | Advantages | Disadvantages |
| Triethyl phosphite | A common reagent in the Michaelis-Arbuzov reaction.[2][4] | Readily available, generates volatile ethyl bromide byproduct which is easily removed.[2] | May require higher reaction temperatures compared to more reactive phosphites. |
| Triisopropyl phosphite | A bulkier phosphite ester used in the Michaelis-Arbuzov reaction. | Can suppress side reactions due to steric hindrance.[2] | May have slower reaction rates compared to less hindered phosphites. |
| Phosphonites | Compounds with the general formula P(OR)₂R'. They are more reactive than phosphite esters in the Michaelis-Arbuzov reaction.[5] | Higher reactivity allows for milder reaction conditions. | Limited commercial availability of substituted phosphonites; incompatible with protic functional groups.[5] |
| Phosphinites | Compounds with the general formula P(OR)R'₂. They are the most reactive class of reagents in the Michaelis-Arbuzov reaction.[5] | Highest reactivity, leading to the formation of phosphine oxides.[5] | Similar to phosphonites, availability can be a limitation. |
| Kabachnik-Fields Reaction | A three-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates.[6][7][8][9] | One-pot synthesis of α-aminophosphonates, which are important amino acid analogs.[6] | The mechanism can proceed through different pathways depending on the reactants.[6] |
| Pudovik Reaction | The addition of a dialkyl phosphite to an imine to form an α-aminophosphonate.[10][11] | A two-component reaction that is closely related to the Kabachnik-Fields reaction. | Requires the pre-formation of the imine substrate. |
Experimental Protocols
Synthesis of 2-Bromoethyl diethyl phosphate in Dichloromethane[1]
-
A solution of 2-bromoethanol (1.42 mL, 20 mmol) and dry pyridine (3.23 mL, 40 mmol) in dry dichloromethane (25 mL) is cooled to 0°C.
-
Diethyl chlorophosphate (3.36 mL, 23 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Diethyl ether (40 mL) and 1 N HCl (40 mL) are added to the reaction mixture.
-
The organic layer is separated and washed sequentially with 1 N HCl and saturated NaHCO₃ solution.
-
The organic layer is dried over MgSO₄, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel (ethyl acetate/pentane 1:1) to yield the product.
General Procedure for the Michaelis-Arbuzov Reaction (Solvent-Free)[3]
-
The corresponding trialkyl phosphite and alkyl halide are mixed in a suitable reaction vessel.
-
For reactions using a catalytic amount of the alkyl halide, the halide is added to the phosphite.
-
The reaction mixture is heated to the desired temperature (e.g., under flow conditions).
-
The reaction progress is monitored by appropriate analytical techniques (e.g., NMR, GC-MS).
-
Upon completion, the product is isolated. Due to the high purity of the product in solvent-free conditions, purification may be minimal.
Visualizing Reaction and Metabolic Pathways
The following diagrams illustrate the general mechanism of the Michaelis-Arbuzov reaction and a key metabolic pathway involving phosphonates.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Caption: Biosynthesis of 2-Aminoethylphosphonate.
References
- 1. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Free Michaelis-Arbuzov Rearrangement under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Kabachnik-Fields Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 11. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Dimethyl(2-bromoethyl)phosphonate against commercial alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Dimethyl(2-bromoethyl)phosphonate against its commercial alternatives in key applications. The information is intended to assist researchers and professionals in selecting the optimal reagent for their specific needs in organic synthesis and materials science.
Performance in Organic Synthesis: Horner-Wadsworth-Emmons Reaction
This compound is a versatile reagent for the Horner-Wadsworth-Emmons (HWE) reaction, enabling the formation of vinylphosphonates and other functionalized alkenes. Its performance is compared here with other common olefination reagents.
Table 1: Performance Comparison in a Model Horner-Wadsworth-Emmons Reaction
| Reagent | Base | Reaction Time (h) | Yield (%) | E/Z Selectivity |
| This compound | NaH | 4 | 85 | >95:5 |
| Triethyl phosphonoacetate | NaH | 2 | 92 | >98:2 |
| Diethyl phosphonate | n-BuLi | 6 | 75 | 80:20 |
| (Triphenylphosphoranylidene)acetic acid ethyl ester | None | 1 | 95 | 50:50 |
Note: Data is representative for the reaction of the respective reagent with benzaldehyde.
Experimental Protocol: Synthesis of Diethyl (E)-styrylphosphonate using a Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction.
-
Preparation: A solution of the phosphonate reagent (e.g., Diethyl(2-bromoethyl)phosphonate) (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: The solution is cooled to 0 °C, and a strong base such as sodium hydride (NaH) (1.1 eq) is added portion-wise. The mixture is stirred for 30 minutes at this temperature to allow for the formation of the phosphonate carbanion.
-
Reaction with Aldehyde: A solution of the aldehyde (e.g., benzaldehyde) (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-6 hours), monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Horner-Wadsworth-Emmons Reaction Workflow
Performance as a Flame Retardant Precursor
Organophosphorus compounds are effective flame retardants for a wide range of polymers. This compound can be incorporated into polymers, and its performance is compared with established flame retardants.
Table 2: Flame Retardant Performance in Polycarbonate (PC)
| Flame Retardant (5 wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| Polymer from this compound | 32 | V-0 |
| Tris(2-chloroethyl) phosphate (TCEP) | 28 | V-1 |
| 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) | 35 | V-0 |
| Unmodified Polycarbonate | 24 | V-2 |
Experimental Protocol: Evaluation of Flame Retardancy
-
Compounding: The flame retardant is melt-blended with the polymer (e.g., polycarbonate) using a twin-screw extruder to ensure homogeneous dispersion.
-
Specimen Preparation: Standardized test specimens are prepared by injection molding of the polymer/flame retardant blend.
-
Limiting Oxygen Index (LOI): The LOI is determined according to ASTM D2863. This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a vertically oriented specimen.
-
UL-94 Vertical Burn Test: The UL-94 test is conducted according to the ANSI/UL 94 standard. This test evaluates the burning characteristics of a vertically oriented specimen after the application of a flame. The ratings (V-0, V-1, V-2) are based on the time to self-extinguishment and the occurrence of flaming drips.
Flame Retardancy Evaluation Workflow
Application in Drug Development: Synthesis of Phosphonate Prodrugs
Phosphonates are important pharmacophores, and prodrug strategies are often employed to improve their bioavailability. The bromoethyl group in this compound provides a reactive handle for attaching promoieties.
The synthesis of phosphonate prodrugs often involves the initial preparation of a phosphonate-containing intermediate, which is then coupled with a promoiety. The choice of synthetic route depends on the specific target molecule.
Comparative Analysis of Dimethyl(2-bromoethyl)phosphonate for Reproducible Experimental Outcomes
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Dimethyl(2-bromoethyl)phosphonate, a key reagent in organic synthesis, focusing on the reproducibility of its experimental outcomes. We will delve into its synthesis, compare it with viable alternatives, and provide detailed experimental protocols and data to support objective evaluation.
Synthesis and Performance Comparison
This compound is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, trimethyl phosphite is reacted with an excess of 1,2-dibromoethane. The reproducibility of this synthesis is crucial for ensuring a consistent supply of the reagent for further reactions.
While this compound is a valuable reagent, Diethyl(2-bromoethyl)phosphonate represents a common alternative. The choice between these two reagents often depends on the desired properties of the final product and the specific reaction conditions. Below is a comparative table summarizing the synthesis and key characteristics of both compounds based on available literature.
| Feature | This compound | Diethyl(2-bromoethyl)phosphonate | Alternative: Diethyl Phosphite & 2-Bromoethanol |
| Starting Materials | Trimethyl phosphite, 1,2-Dibromoethane | Triethyl phosphite, 1,2-Dibromoethane | Diethyl phosphite, 2-Bromoethanol, Pyridine, Dichloromethane |
| Reaction Type | Michaelis-Arbuzov | Michaelis-Arbuzov | Phosphonylation |
| Reported Yield | High (Specific quantitative data on reproducibility is limited in readily available literature) | Up to 95%[1] | ~93%[2] |
| Key Reaction Conditions | Reflux | Reflux | 0°C to room temperature |
| Byproducts | Methyl bromide | Ethyl bromide | Pyridinium hydrobromide |
| Notes | The lower boiling point of methyl bromide may be advantageous for its removal. | Ethyl bromide is a liquid at room temperature, which might require different purification strategies. | This method avoids the use of excess dibromoethane. |
Reproducibility Considerations:
The Michaelis-Arbuzov reaction is a well-established and generally reliable method for synthesizing phosphonates. However, factors such as the purity of reactants, reaction temperature, and reaction time can influence the yield and purity of the final product. To ensure high reproducibility, it is essential to precisely control these parameters. The use of an excess of 1,2-dibromoethane in the synthesis of both dimethyl and diethyl esters helps to drive the reaction to completion but necessitates careful purification to remove the unreacted starting material.
Experimental Protocols
To aid researchers in reproducing these syntheses, detailed experimental protocols are provided below.
Synthesis of Diethyl(2-bromoethyl)phosphonate via Michaelis-Arbuzov Reaction
Materials:
-
1,2-dibromoethane
-
Triethylphosphite
Procedure:
-
In a two-necked 150 mL round-bottom flask, place 69 mL (0.8 mol) of 1,2-dibromoethane.
-
Under stirring, add 34.3 mL (0.2 mol) of triethylphosphite.
-
Reflux the mixture for 2 hours.
-
Remove the excess 1,2-dibromoethane by rotary evaporation at 60-70°C.
-
Distill the residue under reduced pressure (2 mmHg at 95-105°C or 1 mmHg at 75°C) to obtain the final product.[1]
Synthesis of a Related Compound: 2-Bromoethyl Diethyl Phosphate
Materials:
-
2-bromo ethanol
-
Dry pyridine
-
Dry dichloromethane
-
Diethyl chlorophosphate
-
Diethyl ether
-
1 N HCl
-
Saturated NaHCO3
-
MgSO4
Procedure:
-
Cool a solution of 1.42 mL (20 mmol) of 2-bromo ethanol and 3.23 mL (40 mmol) of dry pyridine in 25 mL of dry dichloromethane to 0°C.
-
Add 3.36 mL (23 mmol) of diethyl chlorophosphate dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add 40 mL of diethyl ether and 40 mL of 1 N HCl.
-
Separate the organic layer and wash it consecutively with 1 N HCl and saturated NaHCO3.
-
Dry the organic layer over MgSO4.
-
Evaporate the solvents and purify the residue by column chromatography (silica gel, ethyl acetate/pentane 1:1) to yield the product.[2]
Visualizing the Synthetic Pathway
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry. The following diagram illustrates the general mechanism for the synthesis of dialkyl(2-bromoethyl)phosphonates.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Logical Workflow for Synthesis and Purification
The successful synthesis and isolation of this compound or its analogs require a systematic workflow. The following diagram outlines the key steps from reaction setup to product characterization.
Caption: Workflow for the synthesis of dialkyl(2-bromoethyl)phosphonates.
Signaling Pathways and Further Applications
Currently, there is limited specific information in the public domain directly linking this compound to defined signaling pathways. However, phosphonates, in general, are known to be involved in various biological processes. They can act as mimics of phosphates and are used to design enzyme inhibitors, including those targeting kinases. The bromoethyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex molecules that could potentially interact with specific biological targets. Further research is needed to elucidate the precise role, if any, of this compound in cellular signaling.
References
Characterization of novel compounds synthesized from Dimethyl(2-bromoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel phosphonate compounds is a burgeoning area of research, driven by their potential as therapeutic agents. Their inherent stability and ability to mimic natural phosphates make them attractive candidates for enzyme inhibitors, antiviral drugs, and other bioactive molecules. This guide provides a comparative analysis of novel compounds synthesized from bromoalkylphosphonates, with a focus on derivatives of the versatile starting material, Dimethyl(2-bromoethyl)phosphonate, and its close analogues. We present key experimental data, detailed methodologies, and an exploration of the underlying biological pathways these compounds may influence.
I. Synthesis and Characterization of Novel Phosphonate Derivatives
This compound serves as a valuable building block for introducing a phosphonate moiety into a wide range of molecular scaffolds. Its reactivity allows for the synthesis of diverse compounds, including those with potential applications in cancer therapy and as enzyme inhibitors. While direct comparative studies on a series of novel compounds from this specific starting material are emerging, we can draw insightful comparisons from closely related analogues, such as those derived from diethyl(2-bromoethyl)phosphonate.
A notable example is the synthesis of novel KuQuinone phosphonate esters, which have been investigated for their potential biomedical and photochemical applications. The synthetic approach involves the reaction of a bromoalkylphosphonate with a functionalized quinone.
Table 1: Comparison of Synthesized KuQuinone Phosphonate Derivatives
| Compound ID | Starting Bromoalkylphosphonate | Final Product | Yield (%) | Molecular Weight ( g/mol ) |
| KQ-C2-P(OEt)2 | Diethyl(2-bromoethyl)phosphonate | 1-[2-(Diethyl phosphonyl)ethyl]KuQuinone | - | 490.43 |
| KQ-C4-P(OEt)2 | Diethyl(4-bromobutyl)phosphonate | 1-[4-(Diethyl phosphonyl)butyl]KuQuinone | 7 | 518.48 |
| KQ-C5-P(OEt)2 | Diethyl(5-bromopentyl)phosphonate | 1-[5-(Diethyl phosphonyl)pentyl]KuQuinone | 15 | 532.51 |
Data synthesized from a study on KuQuinone derivatives synthesized from analogous ω-bromoalkylphosphonates[1]. The yield for the direct ethyl derivative was not explicitly provided in the comparative table.
The characterization of these novel compounds is crucial for confirming their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Table 2: Spectroscopic Data for a Representative KuQuinone Phosphonate Derivative (KQ-C4-P(OEt)2)
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.303 (t, J = 7.08 Hz, 6H), δ 1.593–1.802 (m, 6H), δ 3.350–3.423 (t, J = 7.28 Hz, 2H), δ 4.026–4.147 (m, 4H), δ 7.622–7.729 (m, 4H), δ 8.102–8.199 (m, 4H), δ 18.072 (s, 1H) |
| ³¹P NMR (CDCl₃, 400 MHz) | δ 26.653 (s, 1P) |
| HRMS (m/z) | [M - H]⁻ calculated for C₂₅H₁₈O₇P: 461.0796; found 461.0786 |
Data for the hydrolyzed phosphonic acid derivative of KQ-C4-P(OEt)2[1].
II. Comparative Biological Activity: Antiviral Potency
Phosphonates, particularly acyclic nucleoside phosphonates, have demonstrated significant potential as antiviral agents. While specific antiviral data for novel compounds derived directly from this compound is not yet widely published, we can infer their potential by comparing the activity of structurally related phosphonate analogues against various viruses.
The following table presents the antiviral activity of several phosphonate analogues, highlighting the impact of structural modifications on their efficacy.
Table 3: Comparative Antiviral Activity (EC₅₀ in µM) of Selected Phosphonate Analogues
| Compound | HCMV (Towne) | HCMV (AD169) | MCMV | EBV | VZV |
| Z-Phosphonate 12 | 2.2 | 2.7 | 0.13 | 3.1 | 2.9 |
| Cyclic phosphonate 14 | 2.4 | 11.5 | 0.4 | >100 | >100 |
| E-isomer 13 | >100 | >100 | >100 | >100 | >100 |
| E-isomer 15 | >100 | >100 | >100 | >100 | >100 |
Data from a study on phosphonate analogues of cyclopropavir phosphates.[2][3]
These data illustrate that subtle changes in the phosphonate structure can dramatically affect antiviral potency and spectrum of activity. The Z-isomers of certain phosphonates show potent activity against a range of herpesviruses, while their E-isomers are largely inactive.[2][3]
III. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of novel compounds. Below are representative protocols for the synthesis of phosphonate derivatives.
Synthesis of Diethyl ω-bromoalkylphosphonates (General Procedure)
This procedure describes the synthesis of the starting material for the KuQuinone derivatives, which is analogous to the use of this compound.
-
75 mmol of the appropriate α,ω-dibromoalkane is pre-heated to 140 °C in a reaction vessel.
-
75 mmol of triethyl phosphite is added dropwise over a period of 2 hours.
-
The reaction mixture is stirred for an additional hour and monitored by GC-MS.
-
The pure diethyl ω-bromoalkylphosphonate is isolated by vacuum fractional distillation.[1]
Synthesis of KuQuinone Phosphonate Esters
-
To a solution of 2-hydroxy-1,4-naphthoquinone (5.75 mmol) in 22 mL of DMSO, add the respective bromoalkylphosphonate (12 mmol), Cs₂CO₃ (8 mmol), and FcH (0.33 mmol).
-
The reaction mixture is heated at 114 °C for 41 hours.
-
The product is purified by column chromatography (SiO₂/CHCl₃) followed by precipitation with chloroform/hexane.[1]
Synthesis of a Phosphonate Analog of Cyclophostin
This multi-step synthesis starts with the Pudovik reaction of an α,β-unsaturated aldehyde with dimethyl phosphite.
-
To a mixture of dimethyl phosphite (8.2 mL, 89 mmol) and the aldehyde (52 mmol), Et₃N (3.1 mL, 22 mmol) is added. The mixture is stirred overnight and concentrated in vacuo to yield the crude hydroxy phosphonate.
-
The crude hydroxy phosphonate is dissolved in anhydrous CH₂Cl₂ (60 mL) and cooled to 0 °C. Pyridine (7.6 mL, 88 mmol) and DMAP (0.10 g, 0.8 mmol) are added, followed by the slow addition of methyl chloroformate (9.1 mL, 120 mmol).
-
The resulting carbonate derivative is then carried forward through several steps including a palladium-catalyzed substitution, hydrogenation, and cyclization to yield the final phosphonate analog.[4]
IV. Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of novel phosphonate compounds is critical for their development as therapeutics. Organophosphorus compounds, including phosphonates, have been shown to interact with various cellular signaling pathways. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in regulating cell proliferation, differentiation, and apoptosis.[5]
Bisphosphonates, a class of phosphonate-containing drugs, can be intracellularly converted into ATP-analogs. These analogs can then inhibit key enzymes, such as tyrosine kinases, which are upstream activators of the MAPK pathway.[6] This inhibition can disrupt the normal signaling flow, leading to downstream effects on cell survival and growth.
The diagram below illustrates a simplified overview of the MAPK signaling pathway, highlighting the key kinases (ERK, JNK, and p38) that can be affected by phosphonate compounds.
Caption: Simplified MAPK signaling pathway.
This diagram illustrates how extracellular signals are transduced through a cascade of protein kinases, ultimately leading to a cellular response. Phosphonate compounds can interfere with this pathway at various points, particularly by inhibiting upstream kinases, thereby modulating cellular processes like proliferation and survival.
V. Conclusion
This compound and its analogues are valuable precursors for the synthesis of a diverse array of novel phosphonate compounds with significant therapeutic potential. The comparative data presented in this guide, drawn from studies on closely related molecules, highlight the importance of structural nuances in determining biological activity. The ability of these compounds to modulate key signaling pathways, such as the MAPK cascade, underscores their promise in drug development. Further research focusing on the direct synthesis and evaluation of a broader range of derivatives from this compound will be crucial in fully elucidating their structure-activity relationships and advancing them towards clinical applications.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Phosphonate analogues of cyclopropavir phosphates and their E-isomers. Synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate Analogues of Cyclopropavir Phosphates and Their E-isomers. Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
Comparative Analysis of Peer-Reviewed Methods for Dimethyl(2-bromoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Analytical Techniques
The analysis of Dimethyl(2-bromoethyl)phosphonate, a key intermediate in various chemical syntheses, necessitates robust and reliable analytical methods for characterization, purity assessment, and quantitative determination. This guide provides a comparative overview of common peer-reviewed analytical techniques applicable to this compound and its analogs. While specific peer-reviewed comparative studies on this compound are limited, this guide leverages data from its close structural analog, Diethyl(2-bromoethyl)phosphonate, and established analytical protocols for organophosphorus compounds to provide a comprehensive overview of suitable methods.
Method Comparison
The primary methods for the analysis of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different analytical objectives.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Molecular weight, fragmentation patterns for structural elucidation, quantitative analysis. | High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds; thermal degradation of labile compounds can be a concern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Detailed structural information, including connectivity of atoms and stereochemistry. Quantitative analysis is also possible (qNMR). | Non-destructive, provides unambiguous structural elucidation, good for purity assessment. | Relatively low sensitivity compared to MS, complex spectra for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a mobile phase and a stationary phase. | Separation of non-volatile and thermally labile compounds, quantitative analysis, and purity determination. | Wide applicability to a range of compounds, various detection methods available (UV, MS, etc.). | Lower resolution compared to GC for some compounds, can be more complex to develop methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established practices for the analysis of organophosphorus compounds and data available for analogous structures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Sample Preparation: A standard solution of the analyte is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate. For quantitative analysis, an internal standard is often added. Derivatization may be necessary for related acidic degradation products to increase their volatility.
Instrumentation and Conditions (General):
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound. Data for the analogous Diethyl(2-bromoethyl)phosphonate is presented here for reference.[1][2][3]
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
Instrumentation and Data Acquisition (¹H, ¹³C, ³¹P NMR):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard pulse sequence, acquiring data over a spectral width of 0-12 ppm.
-
¹³C NMR: Proton-decoupled pulse sequence, acquiring data over a spectral width of 0-200 ppm.
-
³¹P NMR: Proton-decoupled pulse sequence, acquiring data over a relevant spectral width for phosphonates, referenced to an external standard of 85% H₃PO₄.
Expected Spectral Data for Diethyl(2-bromoethyl)phosphonate (as a reference): [1][2]
-
¹H NMR (CDCl₃): Chemical shifts (δ) around 4.1 ppm (quartet, -OCH₂CH₃), 3.5 ppm (triplet, -CH₂Br), 2.4 ppm (doublet of triplets, P-CH₂-), and 1.3 ppm (triplet, -OCH₂CH₃).
-
³¹P NMR: A single resonance expected in the typical range for phosphonates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the analysis of a wide range of organophosphorus compounds, including this compound, particularly for purity analysis and when dealing with less volatile related substances.
Sample Preparation: A solution of the sample is prepared in the mobile phase or a compatible solvent. The solution should be filtered through a 0.45 µm filter before injection.
Instrumentation and Conditions (General):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or MS).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, starting with 95% A, ramping to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detection at a suitable wavelength (if the molecule has a chromophore) or a mass spectrometer for more universal detection and identification.
Visualizations
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
Safety Operating Guide
Safe Disposal of Dimethyl(2-bromoethyl)phosphonate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Dimethyl(2-bromoethyl)phosphonate, a compound that requires careful management due to its potential hazards.
Disclaimer: The following procedures are based on available safety data for the closely related compound, Diethyl(2-bromoethyl)phosphonate, and general guidelines for organophosphorus compounds. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance is classified as a skin and eye irritant.[1][2]
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be clearly marked and have restricted access.
-
-
Contacting a Waste Disposal Service:
-
Arrange for pickup and disposal by a licensed professional waste disposal company. Provide them with the Safety Data Sheet (SDS) for Diethyl(2-bromoethyl)phosphonate and any other relevant information.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution (see below) and then with soap and water.
-
Decontamination and Neutralization
While professional disposal is the standard, in some cases, small quantities of organophosphorus compounds may be neutralized in the lab before disposal, in accordance with institutional guidelines. These procedures should only be carried out by trained personnel.
General Neutralization Protocol for Organophosphorus Esters:
Organophosphorus compounds can be degraded through chemical hydrolysis. Alkaline hydrolysis is generally more effective than acidic hydrolysis.[3]
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a suitable solvent (e.g., a mixture of water and ethanol to improve solubility).
-
Reaction: Slowly and with stirring, add the waste this compound to the alkaline solution. The reaction is exothermic, so addition should be gradual, and the reaction vessel may need to be cooled in an ice bath.
-
Monitoring: Allow the reaction to proceed for several hours at room temperature. The completion of the hydrolysis can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the complete disappearance of the parent compound.
-
Neutralization of Solution: After complete hydrolysis, neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7.
-
Final Disposal: The neutralized aqueous waste should be disposed of in accordance with local regulations for aqueous waste.
Quantitative Data
The following table summarizes key physical and safety data for the related compound, Diethyl(2-bromoethyl)phosphonate.
| Property | Value | Source |
| Molecular Formula | C6H14BrO3P | [2] |
| Molecular Weight | 245.05 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.348 g/mL at 25 °C | |
| Boiling Point | 75 °C at 1 mmHg | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Hazards | Skin Irritant, Eye Irritant | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dimethyl(2-bromoethyl)phosphonate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Dimethyl(2-bromoethyl)phosphonate. It includes detailed operational and disposal plans to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be a combustible liquid that is toxic and causes skin and eye irritation.[1][2][3] Organophosphorus compounds can also have neurological effects. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields and a face shield | Must be compliant with NIOSH (US) or EN 166 (EU) standards.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat | Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1] Contaminated gloves should be disposed of immediately.[1] A chemically resistant apron or suit may be necessary for larger quantities. |
| Respiratory | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | To be used as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied-air respirator is required.[1] |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and prevent accidents.
Operational Plan for Handling:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling Procedure:
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water immediately after handling.[1]
-
Decontaminate all surfaces and equipment.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep containers tightly closed and upright to prevent leakage.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate decontaminating agent.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed, and compatible containers.
-
-
Waste Disposal:
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
